molecular formula C7H5BrF6S B1399841 3-Fluoro-5-(pentafluorosulfur)benzyl bromide CAS No. 1240257-20-8

3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1399841
CAS No.: 1240257-20-8
M. Wt: 315.08 g/mol
InChI Key: WKTXJYLDFXWFOO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a useful research compound. Its molecular formula is C7H5BrF6S and its molecular weight is 315.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-(pentafluorosulfur)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(pentafluorosulfur)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(bromomethyl)-5-fluorophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF6S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTXJYLDFXWFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene: A Novel Building Block for Advanced Pharmaceutical and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Unique Trifecta of Functionality

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, prized for its exceptional electronegativity, metabolic stability, and lipophilicity.[1][2][3] This guide delves into the properties of a novel, highly functionalized aromatic building block: 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene . This molecule uniquely combines the robust SF₅ group with a fluorine atom and a reactive bromomethyl handle, offering a versatile platform for the synthesis of complex and potentially highly active compounds.

The presence of the strongly electron-withdrawing SF₅ group and a fluorine atom significantly influences the electronic properties of the benzene ring, while the benzylic bromide provides a readily accessible point for nucleophilic substitution.[4][5] This trifecta of functional groups makes this compound a compelling candidate for researchers aiming to introduce the SF₅ moiety into a wide array of molecular scaffolds, thereby modulating pharmacokinetic and pharmacodynamic profiles.[6] This guide will provide a comprehensive overview of the predicted properties, a plausible synthetic route, and the expected reactivity of this promising new chemical entity.

Physicochemical and Spectroscopic Profile

While empirical data for 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene is not yet publicly available, we can predict its key properties based on the well-documented characteristics of its constituent functional groups. The presence of the large, lipophilic SF₅ group is expected to dominate the molecule's physical behavior.[7]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₃BrF₆SSum of constituent atoms
Molecular Weight 341.06 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar polyhalogenated aromatic compounds[1]
Boiling Point > 200 °CSignificantly higher than pentafluorosulfanylbenzene (149 °C) due to increased molecular weight and polarity from the bromomethyl and fluoro groups.[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.The large fluorinated and brominated portions of the molecule will dictate its nonpolar character.
Lipophilicity (logP) > 4.0The SF₅ group is highly lipophilic, and this is expected to be the dominant factor.[1]
Stability High thermal and chemical stability, particularly the SF₅ group.[4][6] The bromomethyl group is reactive.The S-F bonds are exceptionally strong.[6] Benzyl bromides are known to be reactive electrophiles.[5]

Spectroscopic Characterization:

The structural features of 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene would give rise to a unique spectroscopic signature.

  • ¹H NMR: The most characteristic signal would be a singlet for the bromomethyl protons (-CH₂Br), expected to appear in the range of δ 4.5-4.8 ppm, deshielded by the adjacent aromatic ring and the electron-withdrawing bromine atom.[8] The aromatic protons would appear as complex multiplets further downfield.

  • ¹³C NMR: The carbon of the bromomethyl group would likely resonate around 30-35 ppm. The aromatic carbons would show complex splitting patterns due to C-F and C-S-F couplings. The carbon attached to the SF₅ group is expected to be significantly deshielded.

  • ¹⁹F NMR: This would be the most informative spectrum. The SF₅ group typically displays a characteristic A₄B pattern, with the apical fluorine appearing as a quintet and the four equatorial fluorines as a doublet.[3] The single fluorine atom on the ring would appear as a distinct multiplet.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H ~4.6s--CH₂Br
7.5 - 7.9m-Ar-H
¹⁹F ~85quinJ(Fₐ-Fₑ) ≈ 150SF₅ (apical F)
~63dJ(Fₑ-Fₐ) ≈ 150SF₅ (equatorial F)
-105 to -115m-Ar-F
¹³C ~32tJ(C-H) ≈ 150-CH₂Br
115 - 165mVarious C-F and C-S-F couplingsAromatic Carbons

Proposed Synthesis Pathway

A plausible synthetic route to 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene would likely commence with a commercially available precursor and proceed through a series of robust and well-established transformations. The following multi-step synthesis is proposed, starting from 1-fluoro-3-methyl-5-nitrobenzene.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reduction cluster_2 Diazotization & Thiolation cluster_3 Oxidative Fluorination cluster_4 Benzylic Bromination A 1-Fluoro-3-methyl-5-nitrobenzene B 3-Fluoro-5-methylaniline A->B   Fe / HCl or H₂ / Pd-C    C 3-Fluoro-5-methylbenzenethiol B->C   1. NaNO₂, HCl   2. NaSH    D 1-Fluoro-3-methyl-5-(pentafluoro-λ⁶-sulfanyl)benzene C->D   AgF₂ or F₂/N₂    E 1-(Bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene D->E   NBS, AIBN, CCl₄, Δ   

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reduction of the Nitro Group

  • To a solution of 1-fluoro-3-methyl-5-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-5-methylaniline.

Step 2: Synthesis of the Thiol

  • Dissolve 3-fluoro-5-methylaniline in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) in water and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the NaSH solution, controlling the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 3-fluoro-5-methylbenzenethiol.

Step 3: Oxidative Fluorination to the SF₅ Group

  • Caution: This step involves highly reactive and hazardous fluorinating agents and should only be performed by trained personnel in a specialized fume hood.

  • In a fluoropolymer reaction vessel, suspend 3-fluoro-5-methylbenzenethiol in an inert solvent such as acetonitrile.

  • Cool the suspension to -20 °C and add silver(II) fluoride (AgF₂) in portions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Alternatively, a direct fluorination approach using a diluted mixture of F₂ in N₂ can be employed, though this requires specialized equipment.

  • Upon completion, quench the reaction carefully with a saturated solution of sodium bisulfite.

  • Filter the mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain 1-fluoro-3-methyl-5-(pentafluoro-λ⁶-sulfanyl)benzene.

Step 4: Benzylic Bromination

  • Dissolve 1-fluoro-3-methyl-5-(pentafluoro-λ⁶-sulfanyl)benzene in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by ¹H NMR for the disappearance of the methyl signal and the appearance of the bromomethyl signal.

  • Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to yield the final product, 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene.

Reactivity and Synthetic Applications

The synthetic utility of this building block stems from the reactivity of the benzylic bromide, which is an excellent electrophile for Sₙ2 reactions. The presence of the strongly electron-withdrawing SF₅ and fluoro groups on the aromatic ring is expected to enhance the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Reactivity_Diagram cluster_0 Core Building Block cluster_1 Nucleophiles cluster_2 Products A 1-(Bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene F Ethers / Thioethers A->F   Sₙ2    G Amines A->G   Sₙ2    H Azides A->H   Sₙ2    I Nitriles A->I   Sₙ2    B R-OH / R-SH C R₂NH D N₃⁻ E CN⁻

Caption: Key nucleophilic substitution reactions.

This reactivity opens the door to a multitude of derivatives:

  • Ethers and Thioethers: Reaction with alcohols, phenols, or thiols in the presence of a mild base will yield the corresponding ethers and thioethers.

  • Amines: Primary and secondary amines will readily displace the bromide to form secondary and tertiary amines, respectively.

  • Azides and Nitriles: Substitution with sodium azide or sodium cyanide provides access to benzylic azides and nitriles, which are versatile intermediates for further functionalization.

  • Carbon-Carbon Bond Formation: Grignard reagents and other organometallics can be used to form new carbon-carbon bonds.

Safety and Handling

Benzyl bromides are lachrymators and skin irritants.[9][10] The target molecule, 1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene, should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.[11] In case of skin or eye contact, flush immediately with copious amounts of water.[10]

Conclusion: A Gateway to Novel Chemical Space

1-(bromomethyl)-3-fluoro-5-(pentafluoro-λ⁶-sulfanyl)benzene represents a highly promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a metabolically robust and highly electronegative SF₅ group, a fluorine atom, and a reactive bromomethyl handle provides a powerful tool for chemists to explore new chemical space. The predictable reactivity of the benzylic bromide allows for the straightforward introduction of this advanced fluoroaromatic motif into a diverse range of molecular architectures, paving the way for the discovery of next-generation bioactive molecules.

References

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Sources

An In-depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. This unique building block is of significant interest to the medicinal chemistry and drug discovery sectors due to the incorporation of the pentafluorosulfur (SF₅) group, a "super-trifluoromethyl" bioisostere.

Introduction: The Significance of the Pentafluorosulfur Moiety

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The pentafluorosulfur (SF₅) group has emerged as a bioisosteric replacement for more traditional moieties like the trifluoromethyl (CF₃) or tert-butyl group.[1] The SF₅ group imparts a unique combination of properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity.[2][3] These characteristics can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target.[2]

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a key reagent for introducing the 3-fluoro-5-(pentafluorosulfur)phenylmethyl moiety into a target molecule. The presence of the fluorine atom at the 3-position can further modulate the electronic properties and potential metabolic pathways of the resulting compound.[4] This guide will delve into the known characteristics of this valuable synthetic intermediate.

Core Physicochemical Properties

Precise experimental data for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is not widely published. However, based on data from suppliers and analogous compounds, we can establish its core identifiers and expected properties.

Table 1: Core Identifiers and Properties of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

PropertyValueSource/Reference
Chemical Name 1-(bromomethyl)-3-fluoro-5-(pentafluorosulfanyl)benzeneIUPAC Nomenclature
Synonyms 3-Fluoro-5-(pentafluorothio)benzyl bromide
CAS Number 1240257-90-2, 1240257-20-8[4][5][6]
Molecular Formula C₇H₅BrF₆S[4]
Molecular Weight 315.07 g/mol [4]
Appearance Expected to be a colorless to pale yellow liquidAnalogy to similar benzyl bromides
Purity Typically ≥98%[4]

Synthesis and Reactivity

Synthetic Approach

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of [3-Fluoro-5-(pentafluorosulfur)phenyl]methanol

This intermediate alcohol would likely be synthesized from a suitable precursor, such as 3-fluoro-5-(pentafluorosulfur)benzoic acid, via reduction with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Bromination to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

The benzyl alcohol intermediate is then converted to the final product via bromination. Common brominating agents for this transformation include phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with a phosphine source. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at reduced temperatures to minimize side reactions.[4]

Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination Benzoic_Acid 3-Fluoro-5-(pentafluorosulfur)benzoic acid Alcohol [3-Fluoro-5-(pentafluorosulfur)phenyl]methanol Benzoic_Acid->Alcohol  LiAlH₄, Ether   Benzyl_Alcohol [3-Fluoro-5-(pentafluorosulfur)phenyl]methanol Benzyl_Bromide 3-Fluoro-5-(pentafluorosulfur)benzyl bromide Benzyl_Alcohol->Benzyl_Bromide  PBr₃ or NBS, DCM  

Caption: Plausible synthetic pathway for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Chemical Reactivity

The reactivity of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is dominated by the benzylic bromide functional group. Benzyl bromides are highly reactive electrophiles in nucleophilic substitution reactions.

  • Nucleophilic Substitution: The bromide is an excellent leaving group, and the benzylic position is prone to both Sₙ1 and Sₙ2 type reactions. The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. This allows for reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to introduce the 3-fluoro-5-(pentafluorosulfur)phenylmethyl group.[4]

  • Influence of the SF₅ Group: The strongly electron-withdrawing nature of the pentafluorosulfur group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it enhances the electrophilicity of the benzylic carbon, potentially increasing its reactivity towards nucleophiles.[4]

Reactivity Start 3-Fluoro-5-(pentafluorosulfur)benzyl bromide Carbocation Resonance-Stabilized Benzylic Carbocation Start->Carbocation  Sₙ1 pathway (loss of Br⁻) Product Substituted Product Start->Product Sₙ2 pathway Carbocation->Product Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Carbocation  Attack  

Caption: General nucleophilic substitution reactivity of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Analytical Characterization

Comprehensive analytical data for this specific molecule is not publicly available. The following sections outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be a singlet for the benzylic methylene protons (CH₂Br), anticipated to appear in the range of δ 4.5-5.0 ppm. The aromatic protons would appear further downfield, likely as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is a critical tool for characterizing this compound. It is expected to show two distinct sets of signals:

    • A signal for the single fluorine atom on the aromatic ring.

    • A characteristic signal pattern for the SF₅ group, which typically appears as a singlet for the apical fluorine and a quartet for the four equatorial fluorines, often with complex coupling. The chemical shifts for SF₅ groups on an aromatic ring are generally found in the range of +60 to +85 ppm.[7] The large chemical shift range of ¹⁹F NMR makes it an excellent tool for monitoring reactions and confirming the presence of the SF₅ group.[8][9]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), benzyl bromides typically exhibit a characteristic fragmentation pattern.[10]

  • Molecular Ion (M⁺): A molecular ion peak should be observable, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Major Fragmentation: The most significant fragmentation pathway is the loss of the bromine radical to form the highly stable, resonance-stabilized benzylic cation.[11] This would result in a base peak at m/z corresponding to [C₇H₅F₆S]⁺. Further fragmentation of the aromatic ring and the SF₅ group may also be observed.

Handling, Storage, and Safety

As with all benzyl bromides, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide should be handled with caution. Although a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from similar compounds.

  • Hazards: Based on analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage.[4] It is also likely to be a lachrymator.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.[12]

Applications in Research and Development

The primary application of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is as a building block in medicinal chemistry and drug discovery. Its utility lies in the ability to introduce the unique 3-fluoro-5-(pentafluorosulfur)phenylmethyl moiety into potential drug candidates. The incorporation of this group can lead to:

  • Enhanced Metabolic Stability: The robust S-F bonds of the SF₅ group are resistant to metabolic degradation, which can increase the half-life of a drug.[2]

  • Improved Pharmacokinetics: The lipophilicity of the SF₅ group can enhance membrane permeability and bioavailability.[2]

  • Modulated Target Binding: The steric bulk and strong electron-withdrawing nature of the SF₅ group can influence the binding affinity and selectivity of a molecule for its biological target.[3]

This reagent is particularly valuable for structure-activity relationship (SAR) studies, allowing researchers to probe the effects of this advanced fluorinated motif on the biological activity of their compounds.

Conclusion

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a specialized but highly valuable reagent for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its ability to introduce the uniquely functional SF₅ group provides a powerful tool for modulating the physicochemical and pharmacological properties of molecules. While detailed experimental data for this specific compound remains limited, its properties and reactivity can be reliably inferred from well-characterized analogues. As the use of the SF₅ group in drug design continues to grow, the importance of building blocks like 3-Fluoro-5-(pentafluorosulfur)benzyl bromide will undoubtedly increase. Researchers should handle this reactive compound with appropriate safety precautions to leverage its full potential in their synthetic endeavors.

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  • PIMS spectra recorded during the decomposition of benzyl bromide at... - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, a compound of significant interest to researchers and professionals in drug development and materials science. The unique combination of a fluorine atom and a pentafluorosulfur (SF₅) group on the aromatic ring imparts distinct electronic and lipophilic properties, making it a valuable building block in modern synthetic chemistry. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, offering insights into its structural confirmation and purity assessment. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

The Significance of the Pentafluorosulfur Moiety

The pentafluorosulfur (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its pronounced electron-withdrawing nature and high lipophilicity.[1] These properties are highly sought after in the design of novel pharmaceuticals and agrochemicals, as they can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2][3] The strong S-F bonds also confer exceptional thermal and chemical stability to the molecule.[2][3] The inclusion of a fluorine atom at the meta-position further modulates the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions.

Proposed Synthetic Pathway

The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is anticipated to follow a well-established route involving the bromination of the corresponding benzyl alcohol. This approach is analogous to the preparation of similar benzyl bromides, such as 3-Chloro-5-(pentafluorosulfur)benzyl bromide.[4] The likely synthetic sequence is outlined below:

G cluster_0 Synthetic Pathway Start 3-Fluoro-5-(pentafluorosulfur)benzaldehyde Intermediate 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol Start->Intermediate Reduction (e.g., NaBH₄, MeOH) Product 3-Fluoro-5-(pentafluorosulfur)benzyl bromide Intermediate->Product Bromination (e.g., PBr₃ or CBr₄/PPh₃)

Figure 1: Proposed synthetic route to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of the molecule's framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the benzylic protons and the aromatic protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) Rationale
CH₂Br~4.5s-The benzylic protons are deshielded by the adjacent bromine atom.
Ar-H7.4 - 7.8mJ(H,F)The aromatic protons will appear as multiplets due to coupling with the aromatic fluorine and potentially long-range coupling with the SF₅ group.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Coupling Rationale
CH₂Br~30-35t, ¹J(C,H)The benzylic carbon is in the typical range for a carbon attached to a bromine.
Ar-C110-160variousThe aromatic carbons will show complex splitting patterns due to coupling with fluorine atoms (¹J(C,F), ²J(C,F), etc.). The carbon directly attached to the SF₅ group will be significantly deshielded.

Experimental Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for this molecule, with distinct signals expected for the aromatic fluorine and the pentafluorosulfur group.

| Fluorine Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Rationale | | :--- | :--- | :--- | :--- | | Ar-F | -105 to -115 | t | J(F,H) | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring. | | SF₅ (axial) | ~80-90 | quintet | J(Fₐₓ,Fₑq) ≈ 150 | The single axial fluorine couples to the four equatorial fluorines.[5] | | SF₅ (equatorial) | ~60-70 | d | J(Fₑq,Fₐₓ) ≈ 150 | The four equivalent equatorial fluorines couple to the single axial fluorine.[5] |

Experimental Protocol for ¹⁹F NMR:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Reference the spectrum to an external standard such as CFCl₃ (δ 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=C (aromatic)1600-1450Medium-Strong
C-F (aromatic)1250-1100Strong
S-F (SF₅)850-750Very Strong
C-Br700-600Medium-Strong

Experimental Protocol for IR Spectroscopy:

  • The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the neat sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion: The nominal molecular weight of C₇H₅BrF₆S is 338 g/mol . Due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a doublet of roughly equal intensity at m/z 337 and 339.

Expected Fragmentation: A prominent fragment would be the loss of the bromine atom to form the benzyl cation [M-Br]⁺ at m/z 259. Further fragmentation of the aromatic ring and the SF₅ group may also be observed.

Experimental Protocol for Mass Spectrometry:

  • The sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • For GC-MS, a non-polar capillary column would be suitable.

  • Acquire the spectrum in positive ion mode.

G cluster_1 Spectroscopic Workflow Sample 3-Fluoro-5-(pentafluorosulfur) benzyl bromide NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Figure 2: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. By leveraging established principles and data from analogous compounds, researchers can confidently approach the synthesis and characterization of this and other novel SF₅-containing molecules. The detailed protocols and expected spectral features outlined herein serve as a valuable resource for ensuring the structural integrity and purity of this important synthetic building block.

References

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

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  • PubMed Central. (2016). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]

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  • PubMed Central. (2022). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. [Link]

  • NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. [Link]

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A Comprehensive Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzyl bromide: A Keystone Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to unlocking novel pharmacological properties. Among these, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a distinct combination of steric and electronic properties.[1][2][3] This guide provides an in-depth technical overview of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, a valuable building block for the synthesis of innovative therapeutics. We will delve into its commercial availability, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in the field.

The Emergence of the Pentafluorosulfur Moiety in Drug Design

The SF₅ group is gaining significant traction in medicinal chemistry due to its unique characteristics that can positively influence a drug candidate's profile.[3][4] It is a strongly electron-withdrawing group, more so than the commonly used trifluoromethyl (CF₃) group, which can impact a molecule's pKa and binding interactions.[2] Furthermore, its octahedral geometry and larger size compared to a methyl or trifluoromethyl group allow it to serve as a bioisostere for other functionalities, potentially leading to improved potency and selectivity.[3][4] The SF₅ group is also noted for its high metabolic stability, a crucial attribute for developing long-acting therapeutics.[4] The combination of a fluorine atom and an SF₅ group on a benzyl bromide scaffold, as in 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, presents a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds.

Commercial Availability

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a commercially available reagent, though its availability is more specialized compared to more common building blocks. Researchers can procure this compound from a limited number of chemical suppliers.

SupplierCAS NumberPurityAvailable Quantities
Apollo Scientific1240257-20-898%1g, 5g

Note: Availability and pricing are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)toluene cluster_step2 Step 2: Benzylic Bromination A Starting Materials B Reaction A->B e.g., Diazotization, Fluorination, SF5 introduction C 3-Fluoro-5-(pentafluorosulfur)toluene B->C D 3-Fluoro-5-(pentafluorosulfur)toluene E Bromination D->E NBS, Radical Initiator (e.g., AIBN or light) F 3-Fluoro-5-(pentafluorosulfur)benzyl bromide E->F

Caption: Proposed two-step synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Step 1: Synthesis of the Precursor, 3-Fluoro-5-(pentafluorosulfur)toluene

The synthesis of the key intermediate, 3-fluoro-5-(pentafluorosulfur)toluene, is the more challenging step. Drawing from literature on the synthesis of related SF₅-containing aromatics, a potential route could involve the introduction of the SF₅ and fluoro groups onto a toluene scaffold.[5] This could be achieved through a multi-step sequence likely involving diazotization of an appropriately substituted aniline, followed by a Schiemann reaction for fluorination and a separate process for the introduction of the pentafluorosulfur group.

Step 2: Benzylic Bromination

The final step, the conversion of the toluene derivative to the benzyl bromide, is a standard and well-established transformation. Benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light (photochemical initiation), in an inert solvent like carbon tetrachloride or acetonitrile.[6][7][8][9]

Detailed Experimental Protocol (Proposed):

Caution: This is a proposed protocol and should be adapted and optimized by experienced chemists. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-(pentafluorosulfur)toluene (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq) to the solution.

  • Reaction Initiation: Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the radical chain reaction.[8][9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Reactivity and Applications in Synthesis

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a versatile electrophile, with the benzyl bromide moiety being highly susceptible to nucleophilic substitution reactions.[10] This allows for the facile introduction of the 3-fluoro-5-(pentafluorosulfur)benzyl group onto a wide range of substrates, including amines, phenols, thiols, and carbanions. The strong electron-withdrawing nature of both the fluorine and pentafluorosulfur substituents enhances the electrophilicity of the benzylic carbon, making it a reactive building block.

A primary application of this compound lies in the synthesis of kinase inhibitors.[11][12] The 3-fluoro-5-(pentafluorosulfur)benzyl moiety can be incorporated into various kinase inhibitor scaffolds to probe structure-activity relationships and potentially enhance binding affinity and metabolic stability.

Reaction_Workflow A 3-Fluoro-5-(pentafluorosulfur)benzyl bromide D Substituted Product A->D B Nucleophile (e.g., Amine, Phenol, Thiol) B->D C Reaction Conditions (Base, Solvent, Temperature) C->D

Sources

The Emergence of the Pentafluorosulfur Group: A Technical Guide for Organic, Medicinal, and Materials Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfur (SF₅) group, a substituent once considered a synthetic curiosity, has rapidly emerged as a powerful tool in modern organic and medicinal chemistry. Often dubbed the "super-trifluoromethyl" group, its unique combination of physicochemical properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—offers chemists a novel avenue to modulate molecular characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SF₅ group, from its fundamental properties and synthesis to its strategic application in the design of advanced materials and therapeutics. Detailed experimental protocols, comparative data, and decision-making workflows are presented to empower the practical application of this remarkable functional group.

Introduction: Beyond Trifluoromethyl, the Rise of a "Super" Functional Group

For decades, the trifluoromethyl (CF₃) group has been a cornerstone of organofluorine chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of parent molecules. However, the relentless pursuit of novel chemical space and improved molecular properties has led to the ascent of the pentafluorosulfur (SF₅) group. Comprising a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry, the SF₅ moiety presents a distinct electronic and steric profile that sets it apart from its CF₃ counterpart and other common bioisosteres.[1]

The strong electron-withdrawing nature of the five fluorine atoms renders the SF₅ group one of the most electronegative substituents in organic chemistry.[2] This profound electronic influence, coupled with its remarkable resistance to chemical and thermal degradation, makes it an attractive functional group for creating robust and stable compounds.[1] Despite its high electronegativity, the SF₅ group can paradoxically increase the lipophilicity of a molecule, a property that can enhance membrane permeability and improve pharmacokinetic profiles in drug candidates.[1] These compelling attributes have fueled a surge in research aimed at harnessing the potential of the SF₅ group in diverse fields, from medicinal chemistry and agrochemicals to materials science. This guide will serve as a practical resource for chemists seeking to explore and exploit the unique advantages offered by this "super-trifluoromethyl" group.

Physicochemical Properties: A Quantitative Comparison

The strategic deployment of the SF₅ group in molecular design necessitates a thorough understanding of its intrinsic properties relative to other common functional groups. The decision to incorporate an SF₅ moiety is often driven by the desire to fine-tune a molecule's electronic character, lipophilicity, and steric profile.

Electronic Effects

The SF₅ group is a powerful electron-withdrawing group, exerting a stronger inductive effect than the CF₃ group. This is reflected in its Hammett parameters (σ), which are a measure of the electronic influence of a substituent on a reaction center.

Substituent σ_m_ σ_p_
-SF₅ 0.610.68
-CF₃ 0.430.53
-NO₂ 0.710.78
-CN 0.560.66
-Br 0.390.23
-Cl 0.370.23
-F 0.340.06
Data compiled from various sources.

The strong electron-withdrawing nature of the SF₅ group can significantly impact the acidity or basicity of nearby functional groups and influence the reactivity of aromatic rings.

Lipophilicity and Steric Profile

A key differentiator of the SF₅ group is its notable lipophilicity, as quantified by the Hansch lipophilicity parameter (π). Despite its polarity, the SF₅ group is significantly more lipophilic than the CF₃ group.

Substituent Hansch Lipophilicity Parameter (π) Van der Waals Volume (ų)
-SF₅ 1.2355.4
-CF₃ 0.8834.6
-C(CH₃)₃ (tert-Butyl) 1.9876.9
-NO₂ -0.2829.3
-Cl 0.7119.9
Data compiled from various sources, including[2][3].

In terms of steric bulk, the SF₅ group occupies a volume intermediate between the CF₃ and the tert-butyl group.[2] Its unique octahedral geometry can impose specific conformational constraints on a molecule, which can be strategically employed to enhance binding to a biological target.

Synthesis of Pentafluorosulfur-Containing Compounds

Historically, the synthetic accessibility of SF₅-containing compounds has been a significant barrier to their widespread use. However, recent advancements have led to the development of more practical and scalable methods for introducing this valuable functional group.

Oxidative Fluorination of Diaryl Disulfides: A Two-Step Approach to Aryl-SF₅ Compounds

A common and effective method for the synthesis of aromatic SF₅ compounds involves a two-step process starting from readily available diaryl disulfides.

Workflow for the Synthesis of Aryl-SF₅ Compounds

ArSSAr Diaryl Disulfide (Ar-S-S-Ar) ArSF4Cl Arylsulfur Chlorotetrafluoride (Ar-SF₄Cl) ArSSAr->ArSF4Cl Step 1: Oxidative Chlorofluorination ArSF5 Arylsulfur Pentafluoride (Ar-SF₅) ArSF4Cl->ArSF5 Step 2: Chloride to Fluoride Exchange

Caption: General workflow for the synthesis of aryl-SF₅ compounds from diaryl disulfides.

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (Ar-SF₄Cl)

This step involves the oxidative chlorofluorination of a diaryl disulfide. A convenient and safer alternative to using gaseous chlorine is the use of trichloroisocyanuric acid (TCICA) as the chlorine source in the presence of an alkali metal fluoride.[4]

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves reactive fluorine and chlorine sources.

  • To a stirred suspension of potassium fluoride (KF, 5.0 equivalents) in anhydrous acetonitrile (MeCN) in a fluorinated ethylene propylene (FEP) reactor, add the diaryl disulfide (1.0 equivalent).

  • Add a catalytic amount of a suitable acid (e.g., HCl, 0.1 equivalents).

  • Slowly add trichloroisocyanuric acid (TCICA, 1.7 equivalents) portion-wise at room temperature. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by ¹⁹F NMR spectroscopy.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure. The crude Ar-SF₄Cl is then purified by distillation or recrystallization. The product is often a mixture of cis and trans isomers.

Step 2: Conversion of Ar-SF₄Cl to Arylsulfur Pentafluoride (Ar-SF₅)

The final step is the conversion of the Ar-SF₄Cl intermediate to the desired Ar-SF₅ product. This is typically achieved by a chloride to fluoride exchange reaction using a fluoride source such as hydrogen fluoride (HF) or zinc fluoride (ZnF₂).[5]

Experimental Protocol (using HF):

  • Extreme Caution: Anhydrous hydrogen fluoride is highly toxic and corrosive. This reaction must be performed in a specialized laboratory with appropriate safety equipment and by experienced personnel.

  • The crude or purified Ar-SF₄Cl from Step 1 is dissolved in a suitable solvent (e.g., a fluorocarbon solvent) in a pressure-resistant reactor made of HF-compatible materials (e.g., Monel or Teflon).

  • Anhydrous HF (excess) is carefully condensed into the reactor at low temperature.

  • The reaction mixture is slowly warmed to room temperature or slightly above and stirred for several hours.

  • After the reaction is complete (monitored by ¹⁹F NMR), the excess HF is carefully vented through a scrubber.

  • The reaction mixture is then worked up, typically by pouring it onto ice water and extracting the product with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated. The final Ar-SF₅ product is purified by distillation or chromatography.

Radical Addition of SF₅Cl to Alkenes and Alkynes

For the synthesis of aliphatic and vinylic SF₅-containing compounds, the radical addition of pentafluorosulfur chloride (SF₅Cl) across a double or triple bond is a powerful method.

Reaction Mechanism: Radical Addition of SF₅Cl

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator SF5_radical •SF₅ Initiator->SF5_radical generates SF5Cl SF₅Cl Alkene R-CH=CH₂ Radical_Adduct R-CH(•)-CH₂(SF₅) Alkene->Radical_Adduct + •SF₅ Product R-CHCl-CH₂(SF₅) Radical_Adduct->Product + SF₅Cl SF5_radical_regen Product->SF5_radical_regen regenerates •SF₅

Caption: Simplified mechanism of the radical addition of SF₅Cl to an alkene.

Experimental Protocol:

  • Caution: SF₅Cl is a toxic gas. This reaction must be conducted in a well-ventilated fume hood or a glovebox.

  • A solution of the alkene or alkyne (1.0 equivalent) in a suitable solvent (e.g., hexane or ethyl acetate) is prepared in a pressure-resistant reaction vessel equipped with a magnetic stir bar.

  • The vessel is cooled to a low temperature (e.g., -40 °C).

  • SF₅Cl (1.1-1.5 equivalents) is condensed into the reaction vessel.

  • A radical initiator, such as triethylborane (Et₃B) with a small amount of air, is added to initiate the reaction. Alternatively, photochemical initiation can be used.

  • The reaction is stirred at the appropriate temperature (which may range from low temperatures to room temperature depending on the substrate and initiator) for several hours until completion (monitored by GC-MS or NMR).

  • The reaction is carefully quenched, and the solvent and any excess SF₅Cl are removed.

  • The crude product is then purified by column chromatography or distillation to yield the chloropentafluorosulfanylated alkane or alkene.

Strategic Application in Drug Discovery and Development

The unique properties of the SF₅ group make it a highly attractive substituent for medicinal chemists seeking to optimize the pharmacological profile of drug candidates. It is often considered as a bioisosteric replacement for other groups, such as the trifluoromethyl, tert-butyl, nitro, or halogen moieties.[6][7] The decision to incorporate an SF₅ group should be a data-driven process based on the specific objectives of the lead optimization campaign.

A Decision-Making Workflow for SF₅ Incorporation

The following workflow provides a conceptual framework for medicinal chemists to consider when contemplating the use of the SF₅ group as a bioisosteric replacement.

Caption: Decision-making workflow for the strategic incorporation of the SF₅ group in drug design.

Case Study: SF₅-Containing Androgen Receptor Antagonists

A notable example of the successful application of the SF₅ group is in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. In a rational drug design approach, researchers synthesized a series of enzalutamide analogues where a trifluoromethyl group was replaced by a pentafluorosulfanyl group.[8]

One of the synthesized compounds, 8a , demonstrated potent AR antagonist activity with an IC₅₀ of 7.1 ± 1.0 µM and exhibited an inhibitory effect in a prostate cancer cell line comparable to that of the parent drug, enzalutamide.[8] This case study highlights the potential of the SF₅ group to serve as an effective bioisostere for the CF₃ group, leading to the discovery of new and potent drug candidates.

Conclusion and Future Perspectives

The pentafluorosulfur group has transitioned from a synthetic challenge to a valuable asset in the toolbox of organic and medicinal chemists. Its unique electronic and steric properties provide a powerful means to modulate the characteristics of organic molecules in a way that is often not achievable with other functional groups. While synthetic methods have advanced significantly, the development of even more efficient, scalable, and user-friendly procedures for introducing the SF₅ group, particularly for late-stage functionalization, remains an active area of research. As our understanding of the nuanced effects of the SF₅ group on molecular properties and biological activity continues to grow, we can anticipate its increasingly strategic and impactful application in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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Methodological & Application

The Strategic Incorporation of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Agrochemical Scaffolds

In the relentless pursuit of more effective and environmentally benign crop protection agents, the focus of synthetic chemistry has increasingly turned towards the integration of unique functional groups that can impart advantageous physicochemical and biological properties. Among these, the pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" group due to its exceptional characteristics.[1][2] This application note details the utility of a key building block, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide , in the synthesis of novel agrochemicals. We will explore the rationale behind its use, provide detailed protocols for its application, and discuss the critical safety considerations associated with its handling.

The presence of fluorine in agrochemicals is well-established to enhance properties such as metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences transport and uptake within the target organism.[3][4] The SF₅ group, with its octahedral geometry and high electronegativity, offers a distinct three-dimensional profile and electronic signature compared to more traditional fluorine-containing moieties like the trifluoromethyl (CF₃) group.[5] These attributes make 3-Fluoro-5-(pentafluorosulfur)benzyl bromide a highly valuable synthon for introducing a fluorinated, SF₅-containing benzyl moiety into a wide array of potential agrochemical candidates.

The Pentafluorosulfur Moiety: A Game-Changer in Agrochemical Design

The strategic incorporation of the pentafluorosulfur group into bioactive molecules can profoundly influence their performance. The key advantages conferred by the SF₅ group are summarized below:

PropertyImpact on Agrochemical Performance
High Electronegativity Modulates the electronic properties of the molecule, potentially enhancing binding affinity to target sites.
Exceptional Thermal and Chemical Stability Increases the metabolic stability of the agrochemical, leading to longer persistence and efficacy in the field.[2]
High Lipophilicity Can improve the penetration of the active ingredient through biological membranes, enhancing bioavailability.[2][4]
Unique Steric Profile The octahedral geometry of the SF₅ group can lead to novel binding interactions with target enzymes or receptors that are not achievable with other functional groups.

Synthetic Utility of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a versatile electrophilic building block. The benzylic bromide is a good leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in agrochemical synthesis, allowing for the facile construction of a diverse range of molecular architectures.

General Reaction Pathway: Nucleophilic Substitution

The primary application of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide involves nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on the conditions and nucleophile) at the benzylic carbon. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

G reagent 3-Fluoro-5-(pentafluorosulfur)benzyl bromide product Substituted Benzyl Derivative (Potential Agrochemical Precursor) reagent->product Sₙ reaction nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) nucleophile->product base Base base->nucleophile deprotonation

Caption: General workflow for the reaction of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide with a nucleophile.

Detailed Application Protocols

While specific patented examples detailing the use of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in agrochemical synthesis remain proprietary, its reactivity is analogous to other substituted benzyl bromides. The following protocols are representative of how this building block would be employed in the synthesis of key agrochemical substructures, such as benzyl ethers and benzyl amines. These protocols are based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Substituted Benzyl Ether

The formation of an ether linkage is a common strategy in the synthesis of various pesticides. This protocol outlines the Williamson ether synthesis using 3-Fluoro-5-(pentafluorosulfur)benzyl bromide and a phenolic nucleophile.

Objective: To synthesize a diaryl ether derivative, a common motif in herbicidal and fungicidal compounds.

Materials:

  • 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

  • A substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable solvent such as acetone or DMF to dissolve the reactants. The choice of solvent can influence the reaction rate; DMF is generally used for less reactive phenols.

  • Addition of Benzyl Bromide: To the stirring suspension, add a solution of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide (1.05 eq) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing side reactions with the benzyl bromide.

  • Solvent: Acetone and DMF are polar aprotic solvents that facilitate Sₙ2 reactions.

  • Stoichiometry: A slight excess of the benzyl bromide can be used to ensure complete consumption of the more valuable phenol.

Protocol 2: Synthesis of a Substituted Benzyl Amine

Benzyl amines are important intermediates in the synthesis of a variety of agrochemicals, including certain classes of insecticides and fungicides.

Objective: To synthesize a secondary amine by reacting 3-Fluoro-5-(pentafluorosulfur)benzyl bromide with a primary amine.

Materials:

  • 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

  • A primary amine (e.g., aniline or a substituted aliphatic amine)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Acetonitrile or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like acetonitrile or DCM.

  • Addition of Benzyl Bromide: Cool the solution in an ice bath and add a solution of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide (1.0 eq) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Base: Triethylamine or potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Solvent: Acetonitrile and DCM are common solvents for such alkylation reactions.

  • Temperature: The initial cooling helps to control the exothermicity of the reaction.

G cluster_synthesis Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide cluster_application Application in Agrochemical Synthesis start 3-Fluoro-5-(pentafluorosulfur)toluene intermediate 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol start->intermediate Oxidation product 3-Fluoro-5-(pentafluorosulfur)benzyl bromide intermediate->product Bromination (e.g., PBr₃ or NBS) [1] product_app 3-Fluoro-5-(pentafluorosulfur)benzyl bromide agrochem_ether Benzyl Ether Derivative (Herbicide/Fungicide Scaffold) product_app->agrochem_ether Williamson Ether Synthesis agrochem_amine Benzyl Amine Derivative (Insecticide/Fungicide Scaffold) product_app->agrochem_amine N-Alkylation nucleophile_ether Phenolic Nucleophile (Ar-OH) nucleophile_ether->agrochem_ether nucleophile_amine Amine Nucleophile (R-NH₂) nucleophile_amine->agrochem_amine

Caption: A logical workflow from the synthesis of the title compound to its application in creating key agrochemical scaffolds.

Safety and Handling

As a prudent laboratory practice, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide should be handled with appropriate personal protective equipment (PPE). Based on the safety data sheet for the closely related compound, 3-(Pentafluorothio)benzyl bromide, the following precautions are recommended:[2][6][7][8]

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[6]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • In all cases of exposure, seek immediate medical attention. [2]

Conclusion

3-Fluoro-5-(pentafluorosulfur)benzyl bromide is a highly valuable and reactive building block for the synthesis of next-generation agrochemicals. The unique properties imparted by the SF₅ group, combined with the synthetic accessibility provided by the benzyl bromide functionality, make it an attractive tool for medicinal and agrochemical chemists. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this powerful synthon into innovative crop protection discovery programs. Adherence to strict safety protocols is paramount when handling this and related compounds.

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
  • Google Patents. (2022). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. US20220119345A1.
  • Google Patents. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Salmon, R. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 58(3), 124-128.
  • Melius Organics. Pentafluorosulfanyl (SF5) technology. Available from: [Link]

  • Thermo Fisher Scientific. (2021). 3-(Pentafluorothio)
  • Justia Patents. (2019). Bromine facilitated synthesis of fluoro-sulfur compounds.
  • ResearchGate. (2019). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones.
  • Welsh, A. J., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 76(28), 131336.
  • Sigma-Aldrich. (2024).
  • ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • Google P
  • Fisher Scientific. (2010).
  • The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis.
  • Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.
  • Google Patents. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. CN103553900B.
  • Acros Organics. (n.d.).
  • ResearchGate. (2019). Three‐Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans.
  • Environmental Protection Agency. (2017). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl.
  • PubMed Central. (2017).
  • Google Patents. (2015). Insecticide compound and the compositions thereof. WO2015107540A2.
  • VWR. (2013).
  • Google Patents. (2013). Pesticide preparation and process for producing the same. WO2013050433A1.
  • Alfa Aesar. (2013).
  • Google Patents. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID OR A DERIVATIVE THEREOF AND A SULFONYLAMINOCARBONYLTRIazolinone.
  • Google Patents. (1985). 3-fluorophenyl-(di)-thiophosphoric-acid esters, process for their preparation and their use as pesticides. DE3265229D1.
  • ResearchGate. (2016).
  • PubMed Central. (2023).

Sources

Application Notes and Protocols: 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern materials science, enabling precise control over the electronic, physical, and chemical properties of novel materials. Among these, the pentafluorosulfur (SF₅) group is rapidly gaining prominence as a "super trifluoromethyl" moiety.[1] Its exceptional electronegativity, thermal and chemical stability, and significant steric bulk offer a unique combination of attributes for the design of advanced polymers, liquid crystals, and functional surfaces.[2][3] This document provides a detailed guide to the potential applications of a novel building block, 3-Fluoro-5-(pentafluorosulfur)benzyl bromide , in materials synthesis. While direct literature on this specific compound is emerging, its reactivity can be confidently predicted based on the well-established chemistry of benzyl bromides and the known material-enhancing effects of the SF₅ and fluoro-substituents.[4][5]

The benzyl bromide moiety serves as a highly versatile reactive handle for introducing the fluorinated phenyl ring into a wide array of molecular architectures through nucleophilic substitution and cross-coupling reactions.[6][7] The combined presence of a fluorine atom and an SF₅ group on the aromatic ring is anticipated to impart a range of desirable properties to the resulting materials, including high thermal stability, chemical resistance, tailored dielectric properties, and low surface energy.[3][8]

This guide is intended for researchers and scientists in materials science and drug development, providing both foundational knowledge and actionable protocols for leveraging the unique properties of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Physicochemical Properties and Rationale for Use

The unique properties of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide stem from the synergistic effects of its constituent functional groups. Understanding these properties is key to designing materials with targeted functionalities.

PropertyInfluence of Functional GroupsPotential Impact on Material Properties
High Electronegativity The SF₅ group is one of the most strongly electron-withdrawing groups known.[2] The additional fluorine atom further enhances this effect.Alters the electronic landscape of molecules, impacting dipole moments, and charge transport characteristics in organic electronics.[3]
Thermal & Chemical Stability The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, conferring high resistance to thermal degradation and chemical attack.[2]Leads to the creation of robust materials suitable for use in harsh environments and high-temperature applications.
Steric Bulk The SF₅ group is significantly larger than a trifluoromethyl (CF₃) or tert-butyl group.[4]Can be used to control polymer morphology, disrupt crystal packing, and create specific free volumes within a material.
Lipophilicity/Hydrophobicity Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, contributing to low surface energy and hydrophobicity.[1][2]Useful for creating water-repellent surfaces, anti-fouling coatings, and for tuning the solubility of polymers.
Reactive Handle The benzyl bromide group is a well-established electrophile for a variety of organic transformations.[7][9]Enables straightforward incorporation of the fluoro-pentafluorosulfur-phenyl moiety into a diverse range of material backbones.

Proposed Applications and Synthetic Protocols

The unique combination of a reactive benzyl bromide handle and a highly fluorinated aromatic core makes 3-Fluoro-5-(pentafluorosulfur)benzyl bromide a compelling building block for several classes of advanced materials.

Synthesis of High-Performance Polymers

The incorporation of the 3-fluoro-5-(pentafluorosulfur)phenyl moiety into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Application Example: Monomer for Cationic Ring-Opening Polymerization (CROP)

Benzyl halides are effective initiators for the cationic ring-opening polymerization of cyclic monomers like 2-oxazolines.[10] The resulting poly(2-oxazoline)s are known for their biocompatibility and tunable properties. Introducing the SF₅-containing end group can modify the polymer's solubility and thermal characteristics.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination reagent 3-Fluoro-5-(pentafluorosulfur)benzyl bromide oxazolinium Oxazolinium Bromide (Active Species) reagent->oxazolinium Reacts with monomer 2-Methyl-2-oxazoline monomer->oxazolinium to form growing_chain Growing Polymer Chain (Oxazolinium End-Group) oxazolinium->growing_chain elongated_chain Elongated Polymer Chain growing_chain->elongated_chain Attacks new_monomer 2-Methyl-2-oxazoline new_monomer->elongated_chain to add monomer unit final_chain Living Polymer Chain elongated_chain->final_chain final_polymer SF₅-End-Capped Poly(2-methyl-2-oxazoline) final_chain->final_polymer Reacts with terminator Terminating Agent (e.g., Water, Methanol) terminator->final_polymer G cluster_activation Surface Activation cluster_grafting Grafting Reaction cluster_result Resulting Properties surface Substrate with -OH groups (e.g., SiO₂) activated_surface Deprotonated Surface (-O⁻ Na⁺) surface->activated_surface Reacts with base Strong Base (e.g., NaH, KOtBu) base->activated_surface functionalized_surface Functionalized Surface with SF₅ moieties activated_surface->functionalized_surface SN2 Reaction reagent 3-Fluoro-5-(SF₅)benzyl bromide reagent->functionalized_surface properties Hydrophobic & Oleophobic Surface functionalized_surface->properties

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to navigate the unique challenges associated with purifying this valuable, yet reactive, building block.

The core difficulty in handling this molecule arises from the dichotomy of its structure: the pentafluorosulfur (SF₅) group is exceptionally stable and electron-withdrawing, while the benzyl bromide moiety is a potent electrophile, susceptible to nucleophilic attack and hydrolysis.[1][2][3] This guide is structured to address these challenges directly, moving from common questions to detailed, field-tested protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your purification workflow.

Q1: What are the primary stability concerns with 3-Fluoro-5-(pentafluorosulfur)benzyl bromide?

A1: The principal point of instability is the benzylic bromide. This functional group is highly susceptible to hydrolysis, which converts the bromide to the corresponding benzyl alcohol.[4][5] This reaction is often catalyzed by moisture, acidic, or basic conditions. While the SF₅ group itself is remarkably robust under a wide range of conditions, the reactivity of the C-Br bond dictates the compound's handling and purification strategy.[1][2] The compound is also light and air-sensitive, requiring storage under an inert atmosphere in a cool, dark place.[6][7]

Q2: What are the most likely impurities I will encounter after synthesis?

A2: Impurities typically fall into three categories:

  • Starting Materials: Unreacted 3-fluoro-5-(pentafluorosulfur)toluene.

  • Reaction Byproducts: Over-brominated species (e.g., dibromide) or impurities from the brominating agent (like N-bromosuccinimide or residual bromine).[3][8] Excess bromine can often be quenched with a sodium bisulfite wash.[4]

  • Degradation Products: The most common degradation product is 3-fluoro-5-(pentafluorosulfur)benzyl alcohol, formed via hydrolysis. If oxidative conditions are present, you may also see small amounts of the corresponding aldehyde or carboxylic acid.[4]

Q3: What are the critical safety precautions for handling this compound?

A3: 3-Fluoro-5-(pentafluorosulfur)benzyl bromide should be handled with significant care. Like other benzyl bromides, it is a potent lachrymator (causes tearing) and is corrosive, capable of causing severe skin and eye burns.[6][9][10]

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a lab coat, and chemical splash goggles with a face shield.[9][10]

  • Keep containers tightly sealed under an inert gas (e.g., argon or nitrogen) to prevent exposure to moisture and air.[7]

Section 2: Troubleshooting Guide - Purification by Flash Column Chromatography

Flash column chromatography is the most common and effective method for purifying this compound.[11][12] However, its success depends on mitigating the compound's reactivity.

Q1: My compound appears to be decomposing on the silica gel column. What is happening and how can I fix it?

A1: This is the most common issue encountered. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydrolysis of the benzyl bromide, using trace water in your eluent as the nucleophile. The result is the formation of the more polar benzyl alcohol, which will elute much later or streak down the column.

Troubleshooting Steps:

  • Neutralize the Silica: Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane) containing 1% triethylamine (Et₃N). Gently swirl the slurry for 5-10 minutes, then pack your column as usual. The triethylamine will neutralize the acidic sites, significantly reducing on-column degradation.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using neutral alumina as your stationary phase. It lacks the acidic protons of silica gel but may alter the elution profile of your compounds.

  • Work Quickly and Dry: Always use freshly opened or rigorously dried solvents for your eluent. The less water in the system, the lower the rate of hydrolysis. Pack the column, load your sample, and run the chromatography without unnecessary delays.

Q2: I'm getting poor separation between my product and a non-polar impurity, likely the starting material. How can I improve this?

A2: Improving the resolution between compounds of similar polarity requires careful optimization of the mobile phase.

  • Eluent System Selection: For organofluorine compounds, common eluents include mixtures of petroleum ether/ethyl acetate or cyclohexane/dichloromethane.[4][13]

  • Isocratic vs. Gradient Elution: Start by identifying a solvent system via Thin Layer Chromatography (TLC) that gives your product an Rf value of approximately 0.2-0.3.

    • If the impurity is very close, an isocratic (constant solvent composition) elution is preferred as it maximizes the number of theoretical plates and can provide better separation.

    • If the impurity is significantly less polar (higher Rf), a shallow gradient elution (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) can help elute the impurity quickly while still providing good separation for your product.

  • Fluorous Chromatography: For challenging separations of fluorinated molecules, specialized fluorous silica gel columns can be used with fluorinated solvents, which separate compounds based on their "fluorophilicity".[14] This is an advanced technique for when standard methods fail.

Q3: My product is streaking badly during TLC analysis and on the column. What does this indicate?

A3: Streaking is typically a sign of one of three issues:

  • Compound Degradation: As discussed in Q1, on-column hydrolysis will produce the more polar alcohol, which "drags" or streaks down the polar stationary phase. Neutralizing the silica is the primary solution.

  • Column Overloading: If you load too much crude material onto the column, the separation bands will broaden and can lead to streaking and poor separation. A general rule of thumb is to load 1g of crude material per 50-100g of silica gel.

  • Inappropriate Loading Technique: Dissolving your crude product in a solvent stronger than the mobile phase (e.g., pure DCM or ethyl acetate) and loading it directly can cause streaking. Instead, use a "dry loading" technique: dissolve your crude material in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your purification workflow.

Protocol 1: Standard Post-Synthesis Aqueous Workup

Causality: This procedure is designed to remove inorganic salts, water-soluble impurities, and quench reactive reagents (like excess bromine) before attempting chromatography. The use of a mild base (NaHCO₃) removes acidic byproducts without significantly hydrolyzing the benzyl bromide.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash 1 (Quench): Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) solution to quench any residual bromine.[4] Shake gently and discard the aqueous layer.

  • Wash 2 (Neutralize): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acidic impurities.

  • Wash 3 (Remove Salts): Wash with an equal volume of saturated aqueous sodium chloride (brine). This helps to break up any emulsions and begins the drying process.

  • Dry: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (<30°C) to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Causality: This protocol incorporates best practices for purifying acid-sensitive compounds, including silica neutralization and dry loading, to maximize yield and purity.

  • Prepare Slurry: In a beaker, add silica gel (e.g., 100g for 1-2g of crude material) to a solution of 1% triethylamine in hexane. Swirl to create a uniform slurry.

  • Pack Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[15]

  • Prepare Sample (Dry Loading): Dissolve your crude product in a minimal amount of dichloromethane. Add 2-3 times its weight in silica gel. Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elute: Begin eluting with your chosen non-polar solvent system (determined by TLC). Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, again keeping the temperature low, to yield the purified 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Section 4: Data and Visualizations

Table 1: Impurity Profile and Chromatographic Behavior
Compound NameStructureRelative PolarityExpected TLC Rf (in 9:1 Hexane:EtOAc)Notes
3-Fluoro-5-(pentafluorosulfur)tolueneAr-CH₃Very Low~0.8 - 0.9Starting material. Will elute very quickly from the column.
3-Fluoro-5-(pentafluorosulfur)benzyl bromide Ar-CH₂Br Low ~0.4 - 0.5 Target Product. Moderately non-polar.
3-Fluoro-5-(pentafluorosulfur)benzylidene dibromideAr-CHBr₂Low~0.5 - 0.6Dibrominated byproduct. Often has a similar Rf to the product, requiring careful chromatography.
3-Fluoro-5-(pentafluorosulfur)benzyl alcoholAr-CH₂OHHigh~0.1 - 0.2Hydrolysis byproduct. Significantly more polar than the product. Will elute much later or streak if formed on the column.[4]
Diagrams

Purification_Workflow cluster_0 Post-Synthesis cluster_1 Aqueous Workup cluster_2 Purification cluster_3 Final Product Crude Crude Reaction Mixture Quench Quench (NaHSO₃) Crude->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Wash Brine Wash Neutralize->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate TLC TLC Analysis Concentrate->TLC Column Flash Chromatography (Neutralized Silica) Concentrate->Column Pure Pure Product Column->Pure

Caption: General purification workflow for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Troubleshooting_Flowchart Start Start: Poor Chromatography Result Problem What is the primary issue? Start->Problem Streak Streaking/ On-Column Reaction Problem->Streak Streaking Separation Poor Separation Problem->Separation Poor Separation Sol_Streak1 Neutralize silica with 1% Et₃N Streak->Sol_Streak1 Sol_Sep1 Optimize eluent polarity (Target Rf ~0.25) Separation->Sol_Sep1 Sol_Streak2 Use rigorously dried solvents Sol_Streak1->Sol_Streak2 Sol_Streak3 Use neutral alumina Sol_Streak2->Sol_Streak3 Sol_Sep2 Use isocratic elution for close spots Sol_Sep1->Sol_Sep2 Sol_Sep3 Ensure proper column loading (not overloaded) Sol_Sep2->Sol_Sep3

Caption: Decision flowchart for troubleshooting common chromatography issues.

References

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • Google Patents. (2019). CN107098791B - Preparation method of benzyl bromide.
  • The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. Retrieved from [Link]

  • Jeschke, P., Baston, E., & Leroux, F. R. (2012). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Science & Technology, 46(16), 8897–8904. Retrieved from [Link]

  • Google Patents. (2022). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Hughes, D. L. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 83(1), 161-165. Retrieved from [Link]

  • Qiu, X., & Pohl, N. L. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 498–502. Retrieved from [Link]

  • Google Patents. (1999). EP0908446A1 - Method for producing benzyl bromide derivatives.
  • Wikipedia. (n.d.). Pentafluorosulfanylbenzene. Retrieved from [Link]

  • Mercer, J. M., & Lectka, T. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters, 23(24), 9479-9483. Retrieved from [Link]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemical Society Reviews. (2023). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-(Pentafluorothio)benzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Sci-Hub. (1976). Improved preparation and purification of pentafluorosulfur bromide. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Retrieved from [Link]

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Technical Support Center: Navigating the Reactivity of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to challenges encountered when working with 3-Fluoro-5-(pentafluorosulfur)benzyl bromide. Here, we move beyond standard protocols to explore the underlying chemistry and provide actionable strategies to ensure the stability and successful reaction of this powerful building block.

The unique combination of a benzylic bromide, a fluoro substituent, and a pentafluorosulfur (SF₅) group makes this compound a highly valuable reagent in medicinal chemistry and materials science.[1][2] The SF₅ group, in particular, offers exceptional thermal and chemical stability, high electronegativity, and increased lipophilicity, which can enhance the metabolic stability and membrane permeability of target molecules.[3] However, the inherent reactivity of the benzyl bromide moiety necessitates careful handling and precise reaction control to prevent unwanted decomposition and side reactions.

This guide is structured in a question-and-answer format to directly address common issues and provide troubleshooting advice based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is turning dark, and I'm observing multiple spots on my TLC. What's causing this decomposition?

A1: The darkening of your reaction mixture and the appearance of multiple TLC spots are classic indicators of decomposition. For benzylic bromides, especially those with strong electron-withdrawing groups like the pentafluorosulfur moiety, several decomposition pathways are possible.

Root Cause Analysis:

  • Benzylic Reactivity: The carbon-bromine bond in a benzylic position is inherently labile due to the stability of the resulting benzylic radical or cation.[4] This makes the compound highly susceptible to nucleophilic substitution, but also to elimination and radical-mediated side reactions.

  • Moisture Sensitivity: Benzylic bromides can be sensitive to moisture, leading to hydrolysis to the corresponding benzyl alcohol. While the SF₅ group itself is remarkably stable to hydrolysis, the benzylic bromide is not.[5]

  • Light Sensitivity: Photochemical decomposition is a known issue for benzylic bromides, which can lead to the formation of radical species and subsequent undesired reactions.[6][7]

  • Thermal Instability: While the SF₅ group is thermally robust, the overall molecule can decompose at elevated temperatures, especially in the presence of other reactive species.[3][8]

  • Incompatible Reagents: Strong bases can promote elimination reactions (formation of a stilbene-type dimer) or hydrolysis. Certain nucleophiles may also be too aggressive, leading to multiple side products.

Troubleshooting Flowchart:

Decomposition Reaction Turning Dark & Multiple TLC Spots Moisture Strictly Anhydrous Conditions? Decomposition->Moisture Light Reaction Shielded from Light? Moisture->Light Yes UseAnhydrous Action: Use freshly dried solvents and inert atmosphere (N₂ or Ar). Moisture->UseAnhydrous No Temperature Temperature Too High? Light->Temperature Yes ShieldReaction Action: Wrap flask in aluminum foil. Light->ShieldReaction No Base Base Strength Appropriate? Temperature->Base Yes LowerTemp Action: Run reaction at lower temperature (e.g., 0 °C or room temp). Temperature->LowerTemp No CheckPurity Action: Check purity of starting material and reagents. Base->CheckPurity Yes WeakerBase Action: Consider a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base). Base->WeakerBase No

Caption: Troubleshooting decomposition of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Q2: I'm attempting a nucleophilic substitution with an amine, but the yield is low. What conditions should I optimize?

A2: Low yields in nucleophilic substitution reactions with this substrate often stem from a mismatch in reaction conditions for the specific nucleophile. Given that it is a primary benzylic halide, the reaction likely proceeds via an Sₙ2 mechanism.

Key Optimization Parameters:

ParameterRecommendationRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile)These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.
Base Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA)Stronger bases like NaOH or KOH can lead to hydrolysis of the benzyl bromide. The choice of base should be tailored to the pKa of the amine nucleophile.
Temperature Start at room temperature and gently heat if necessary (40-60 °C)Higher temperatures can promote side reactions and decomposition. Monitor the reaction progress by TLC to find the optimal temperature.
Concentration Moderate concentration (0.1-0.5 M)Very dilute conditions can slow down the reaction rate, while highly concentrated solutions may increase the likelihood of side reactions.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

  • To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add a mild base such as K₂CO₃ (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide (1.0 equivalent) in anhydrous DMF dropwise.

  • Monitor the reaction by TLC. If no significant progress is observed after 2-4 hours, gently heat the reaction to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: How should I properly store and handle 3-Fluoro-5-(pentafluorosulfur)benzyl bromide to ensure its stability?

A3: Proper storage and handling are critical to maintaining the integrity of this reactive compound.

Storage and Handling Guidelines:

AspectRecommendationJustification
Temperature Store at 2–8°C.[5]Low temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).[5]Prevents reaction with atmospheric moisture and oxygen.
Light Store in an amber vial or a container protected from light.[5]Minimizes the risk of photochemical degradation.[6]
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[5][9]The compound is a lachrymator and can be corrosive. Upon decomposition, it may release toxic HF or HBr.[5]
Q4: Can I use this compound in Grignard or organolithium reactions?

A4: The use of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in Grignard or organolithium reactions is generally not advisable. The benzylic bromide moiety is highly electrophilic and will be readily attacked by these strongly nucleophilic and basic reagents, leading to a complex mixture of products. Furthermore, the stability of the SF₅ group in the presence of such strong organometallic reagents is not well-documented and could be a point of unforeseen reactivity.

Alternative Synthetic Strategies:

If the goal is to introduce the 3-fluoro-5-(pentafluorosulfur)benzyl moiety into a molecule using organometallic chemistry, it is better to first prepare the corresponding Grignard or organolithium reagent from a more stable precursor, such as 3-Fluoro-5-(pentafluorosulfur)benzyl chloride or by using a halogen-metal exchange on a different aromatic position if the synthetic route allows.

Understanding the Stability of the Pentafluorosulfur (SF₅) Group

A key feature of this molecule is the exceptional stability of the SF₅ group.[1][3] It is significantly more resistant to hydrolysis and chemical degradation compared to related groups like trifluoromethyl (CF₃). This robustness allows for a wide range of chemical transformations on other parts of the molecule without affecting the SF₅ moiety. However, it is important to be aware of its limitations. While thermally stable, photolytic degradation of the SF₅ group has been observed under certain conditions, leading to the formation of a benzenesulfonate.[6]

Comparative Stability:

Functional GroupThermal StabilityHydrolytic StabilityPhotolytic Stability
-SF₅ High[3]Very HighModerate; can degrade with UV light[6]
-CF₃ ModerateGenerally high, but can be hydrolyzed under harsh basic conditions[10]High

Chemical Reactivity Diagram:

cluster_reactions Potential Reactions Substrate 3-Fluoro-5-(SF₅)benzyl bromide SN2 Sₙ2 Substitution (Good Nucleophiles) Substrate->SN2 Desired Pathway Hydrolysis Hydrolysis (H₂O) Substrate->Hydrolysis Side Reaction Elimination Elimination (Strong Bases) Substrate->Elimination Side Reaction Radical Radical Reactions (Light/Heat) Substrate->Radical Decomposition

Caption: Reactivity pathways for 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

By understanding the inherent reactivity of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide and carefully controlling the reaction conditions, researchers can successfully employ this valuable building block in their synthetic endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References
  • Sartori, P., & Frohn, H. J. (2000). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 101(2), 147-153.
  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. Retrieved from [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19385-19390.
  • Amphoteros. (2014, January 29). The pentafluorosulfanyl group: obscure, yet intriguing. Retrieved from [Link]

  • Welch, J. T., & Allmendinger, T. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters, 13(6), 1362–1365.
  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • ResearchGate. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). SF5 thermal decomposition G changes with temperature. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

  • ACS Publications. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1335-1341.
  • ResearchGate. (n.d.). (PDF) Trifluoromethyl Fluorosulfonate (CF3OSO2F) and Trifluoromethoxy Sulfur Pentafluoride (CF3OSF5) – Two Gaseous Sulfur(VI) Compounds with Insulating Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Developments in the synthesis of new SF5-containing compounds. Retrieved from [Link]

  • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866–1873.
  • ResearchGate. (2019, January 8). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]

  • Green Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Retrieved from [Link]

  • Chemical Society Reviews. (n.d.). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bench-stable reagents for modular access to persulfuranyl scaffolds. Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Sci-Hub. (n.d.). Improved preparation and purification of pentafluorosulfur bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • ScienceDirect. (n.d.). Hydrothermal synthesis, thermal decomposition and optical properties of Fe - 2 - F 5 (H 2 O)(Htaz)(taz)(Hdma). Retrieved from [Link]

  • PubChem. (n.d.). Pentafluorosulfur hypofluorite. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

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Technical Support Center: Characterization of Pentafluorosulfanyl (SF5)-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF₅)-containing compounds. The unique properties of the SF₅ group, often dubbed a "super-trifluoromethyl group," present distinct challenges and nuances in analytical characterization.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific issues you may encounter during your experiments.

Section 1: The Unique Nature of the SF₅ Group

The pentafluorosulfanyl group is a sulfur atom bonded to five fluorine atoms.[3] Its structure imparts a unique combination of properties that are foundational to understanding its analytical behavior:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups used in organic chemistry.[3][4] This profoundly influences the electronic environment of the entire molecule.

  • Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the SF₅ group highly resistant to thermal decomposition and chemical degradation under many acidic and basic conditions.[2][3][5]

  • Steric Bulk and Lipophilicity: The SF₅ group is sterically demanding and significantly increases the lipophilicity of a molecule, which can impact its solubility, chromatographic behavior, and pharmacokinetic properties.[3][6][7]

These characteristics are the root cause of the most common characterization challenges. This guide will provide both the explanation and the solution for these issues.

Section 2: Troubleshooting NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, but the SF₅ group introduces specific complexities, particularly in ¹⁹F NMR.

FAQ 2.1: Why does the ¹⁹F NMR spectrum of my aryl-SF₅ compound show a complex multiplet instead of a simple singlet?

Answer: This is the most common question and arises from the unique spin system of the SF₅ group. The five fluorine atoms are not chemically equivalent. One fluorine is apical (Fₐ) and four are equatorial (Fₑ), arranged in a square pyramidal geometry around the sulfur atom.

The Fₑ atoms couple to the Fₐ atom, creating a classic AB₄ spin system . This results in a distinctive pattern:

  • The Apical Fluorine (Fₐ): Appears as a quintet.

  • The Equatorial Fluorines (Fₑ): Appear as a doublet of quintets (often simplified to a doublet if the A-B coupling is large).

This complex pattern is a definitive signature of the SF₅ group.

cluster_NMR ¹⁹F NMR AB₄ Spin System for Ar-SF₅ cluster_Spectrum Resulting Spectrum Aryl Aryl Group S S Aryl->S Fa Fₐ (apical) S->Fa Fe1 Fₑ S->Fe1 Fe2 Fₑ S->Fe2 Fe3 Fₑ S->Fe3 Fe4 Fₑ S->Fe4 Quintet Fₐ Signal: Quintet Fa->Quintet J(Fₐ-Fₑ) coupling Doublet Fₑ Signal: Doublet Fe1->Doublet J(Fₐ-Fₑ) coupling

Caption: The AB₄ spin system of an aryl-SF₅ group in ¹⁹F NMR.

FAQ 2.2: What are the typical chemical shifts for the SF₅ group?

Answer: The chemical shift ranges are quite characteristic, which aids in identification. The exact position depends on the electronic environment (e.g., attachment to an aromatic vs. aliphatic carbon).

NucleusEnvironmentTypical Chemical Shift Range (δ, ppm)Notes
¹⁹F (Apical Fₐ) Aryl-SF₅+80 to +90A quintet, typically well-separated from other fluorine signals.
¹⁹F (Equatorial Fₑ) Aryl-SF₅+60 to +75A doublet, integrating to four fluorine atoms.
¹⁹F (Apical Fₐ) Alkyl-SF₅+85 to +95Generally shifted slightly downfield compared to aryl analogues.
¹⁹F (Equatorial Fₑ) Alkyl-SF₅+65 to +80
¹³C C-SF₅+145 to +155The carbon directly attached to the SF₅ group is significantly deshielded and appears far downfield.

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm.[8]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
  • Sample Preparation: Prepare a solution of your compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is free of particulate matter.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard, such as trifluorotoluene.[6][9]

  • Spectrometer Setup:

    • Use a spectrometer equipped with a broadband or fluorine-specific probe.

    • Set the spectral width to encompass the expected range of fluorine signals (e.g., from -250 ppm to +150 ppm).

    • Ensure the transmitter offset is placed in the middle of the region of interest (around +50 ppm for SF₅ compounds).

  • Acquisition:

    • Acquire a standard 1D ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans (e.g., 16-64) is often sufficient.

    • For resolving complex couplings, consider using a higher field magnet (e.g., >400 MHz).

  • Processing: Process the spectrum with appropriate phasing and baseline correction. Reference the spectrum to your internal standard or an external reference.

Section 3: Troubleshooting Mass Spectrometry

The high stability of the SF₅ group also influences its behavior in the mass spectrometer, particularly under high-energy ionization conditions.

FAQ 3.1: Why is the molecular ion peak [M]⁺ weak or absent in my Electron Ionization (EI) mass spectrum?

Answer: While the SF₅ group itself is stable, the bond connecting it to the molecular scaffold (e.g., C-S or N-S) can be a point of fragmentation under the high-energy conditions of EI. The stability of the resulting fragments often dictates the observed spectrum.[10]

Commonly, the molecule fragments to lose the SF₅ group or parts of it, leading to a weak or undetectable molecular ion. The most stable cationic fragments will dominate the spectrum.[10]

FAQ 3.2: What are the characteristic fragments I should look for?

Answer: The fragmentation pattern for SF₅ compounds is often predictable. Look for peaks corresponding to these common neutral losses or charged fragments:

  • [M - F]⁺: Loss of a single fluorine atom (loss of 19 Da).

  • [M - SF₅]⁺: Cleavage of the entire SF₅ group (loss of 127 Da).

  • [SF₅]⁺: The pentafluorosulfanyl cation itself at m/z = 127 . This is a highly diagnostic peak.

  • [SF₄]⁺, [SF₃]⁺, etc.: Subsequent losses of fluorine from the [SF₅]⁺ fragment.

M [Molecule-SF₅]⁺ M_SF5 [M]⁺˙ (Molecular Ion) M_SF5->M - SF₅˙ (127 Da) SF5_ion [SF₅]⁺ m/z = 127 (Diagnostic Peak) M_SF5->SF5_ion - Molecule˙ SF3_ion [SF₃]⁺ m/z = 89 SF5_ion->SF3_ion - 2F˙ (38 Da)

Caption: Common fragmentation pathways for SF₅ compounds in MS.

FAQ 3.3: How can I reliably determine the molecular weight of my SF₅ compound?

Answer: The key is to use a "soft" ionization technique that imparts less energy to the molecule, minimizing fragmentation and preserving the molecular ion.

Recommended Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI

  • Ionization Technique: Use Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is generally preferred as it is very gentle and suitable for a wide range of compounds.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. This is critical for obtaining an accurate mass measurement.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (approx. 1 mg/mL).

  • Analysis:

    • Infuse the sample directly or via LC-MS.

    • In positive ion mode, look for the protonated molecule [M+H]⁺ .

    • In negative ion mode, look for the deprotonated molecule [M-H]⁻ if an acidic proton is present.

  • Data Interpretation: The high-resolution data will provide a highly accurate mass (typically to four decimal places). This allows you to confirm the elemental composition and confidently assign the molecular formula, validating the presence of the SF₅ group (1 sulfur, 5 fluorine atoms).

Section 4: Troubleshooting Chromatography

The high lipophilicity and unique electronic nature of the SF₅ group can lead to challenging separations.

FAQ 4.1: My SF₅ compound shows poor peak shape (tailing) in reverse-phase HPLC. What can I do?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. The highly electronegative SF₅ group can interact with residual silanol groups on standard silica-based C18 columns.

Troubleshooting Steps:

  • Use an End-Capped Column: Switch to a high-quality, fully end-capped C18 column to minimize the number of available silanol groups.

  • Modify the Mobile Phase:

    • Add an acidic modifier: Incorporating a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) into the mobile phase will protonate the silanol groups, reducing unwanted interactions.

    • Adjust pH: Ensure the mobile phase pH is well below the pKa of the silanol groups (typically < pH 4).

  • Change the Stationary Phase: If tailing persists, consider a different stationary phase. A phenyl-hexyl or a polymer-based column may offer different selectivity and improved peak shape.

ParameterRecommended Starting ConditionOptimization Strategy
Column High-quality, end-capped C18 (e.g., 100 Å, 2.7 µm)Try a Phenyl-Hexyl phase for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterIncrease acid concentration slightly if tailing persists.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolTest both ACN and MeOH; they offer different selectivities.
Gradient 5% to 95% B over 10 minutesAdjust gradient slope based on compound retention.
Flow Rate 0.4 mL/min for a 2.1 mm ID columnAdjust for column dimensions.
Temperature 40 °CIncreasing temperature can sometimes improve peak shape.
Section 5: Stability Considerations

A common concern is whether the SF₅ group will survive various reaction or workup conditions.

FAQ 5.1: My SF₅-containing compound seems to be degrading during an acidic workup. Is the SF₅ group being cleaved?

Answer: It is highly unlikely. The SF₅ group is exceptionally stable under a wide range of aqueous acidic and basic conditions.[5] In almost all cases where degradation is observed, another functional group on the molecule is the culprit.

Troubleshooting Workflow:

Before suspecting the robust SF₅ group, systematically evaluate the stability of other functionalities in your molecule.

Start Unexpected peaks observed after acidic treatment of SF₅-molecule Control Analyze untreated control sample. Are peaks present in the control? Start->Control Structure Examine molecule structure. Are other acid-labile groups present? (e.g., acetals, t-butyl esters) Control->Structure No Impurity Peaks are likely impurities or artifacts from starting material. Control->Impurity Yes LabileGroup Degradation of other groups is the most likely cause. Characterize byproducts. Structure->LabileGroup Yes SF5Cleavage SF₅ group degradation is possible, but extremely rare and requires very harsh conditions. Structure->SF5Cleavage No

Caption: Troubleshooting logic for unexpected analytical signals.[5]

Self-Validation Protocol:

  • Run a Control: Analyze a sample of your compound that has not been subjected to the acidic conditions. If the "degradation" products are present, they are likely impurities from the synthesis.[5]

  • Structural Analysis: Carefully inspect your molecule's structure for known acid-sensitive groups like acetals, ketals, silyl ethers, or t-butyl esters. These are far more probable points of failure.[5]

  • Modify Conditions: If degradation of another group is confirmed, reduce the severity of the conditions: use a weaker acid, lower the temperature (e.g., 0 °C), or minimize the exposure time.[5]

By following these structured troubleshooting guides, you can effectively navigate the unique challenges posed by the pentafluorosulfanyl group and achieve accurate, reliable characterization of your novel compounds.

References
  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Taillefer, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [Link]

  • Chen, P., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link]

  • Taillefer, M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • Beier, P., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. CoLab. [Link]

  • University of Birmingham. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • Rondest, T., et al. (2016). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. ResearchGate. [Link]

  • Eggers Jr., D. F. (1967). High-Resolution Nuclear Magnetic Resonance Spectra of the Pentafluorosulfur Group. Inorganic Chemistry. [Link]

  • Vasylyev, M., et al. (2023). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. [Link]

  • Togni, A., et al. (2020). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal. [Link]

  • University of Greenwich. (2021). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Champagne, B., et al. (2021). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores. Journal of Materials Chemistry C. [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. ResearchGate. [Link]

  • Pohlmann, A., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Journal of Medicinal Chemistry. [Link]

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Technical Support Center: Managing the Thermal Instability of SF5 Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pentafluorosulfanyl (SF5) chemistry. The unique properties of the SF5 group—including its high electronegativity, thermal stability once incorporated into a molecule, and lipophilicity—make it highly valuable for modifying the characteristics of organic compounds in drug discovery and materials science.[1] However, the reagents used to introduce this functional group, such as sulfur chloride pentafluoride (SF5Cl), are often associated with significant thermal instability, posing challenges in synthesis and handling.[1][2]

This guide provides in-depth, field-proven insights to help you navigate these challenges. We will explore the root causes of instability, offer practical solutions for handling and storage, and provide detailed troubleshooting guides for common experimental issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding SF5 Reagent Stability

This section addresses fundamental questions about the nature of SF5 reagents and their stability.

Q1: What is the underlying cause of thermal instability in common SF5 reagents like SF5Cl?

The instability of reagents like sulfur chloride pentafluoride (SF5Cl) stems from the lability of the sulfur-chlorine (S-Cl) bond.[3] While the sulfur-fluorine (S-F) bonds in the SF5 group are very strong and contribute to the high stability of the final SF5-functionalized molecule, the S-Cl bond is significantly weaker.[1] This weakness allows for relatively easy homolytic cleavage upon thermal or photochemical initiation, generating the reactive pentafluorosulfanyl radical (SF5•). This radical is the key intermediate for most SF5 addition reactions but also the starting point for decomposition pathways if not properly controlled.[4]

Thermal decomposition of SF5Cl becomes a significant issue at temperatures above 200 °C, primarily yielding sulfur tetrafluoride (SF4) and chlorine gas (Cl2).[3] However, even at lower temperatures, slow decomposition can occur, impacting reagent purity and reaction efficacy.

Q2: How do the stabilities of different SF5 reagents compare?

There is a range of SF5 reagents available, with significant differences in their stability and ease of handling. While SF5Cl has been a workhorse reagent, newer alternatives offer improved safety and stability profiles.

Reagent NameFormulaPhysical StateKey Stability CharacteristicsTypical Storage
Sulfur Chloride Pentafluoride SF5ClColorless GasThermally sensitive; decomposition is significant above 200°C.[3] Highly reactive and requires careful handling.[2]Store in a cool, dry, well-ventilated area, away from heat and sunlight.[5][6]
PyFluor 2-Pyridinesulfonyl FluorideLow-melting Crystalline SolidThermally stable with no exothermic decomposition observed up to 350°C.[7] Can be stored at room temperature for over a month with no detectable decomposition.[7]Room temperature, protected from moisture.[7]
Benzophenone Oxime Ester Derivative C20H14F5NO2SAir-stable SolidBench-stable; can be stored at room temperature for 6 months without notable decomposition.[4]Room temperature, on the bench.[4]

Q3: What are the common decomposition products of SF5 reagents and why are they problematic?

The primary decomposition products of SF5Cl are sulfur tetrafluoride (SF4) and chlorine (Cl2).[3] The presence of these impurities can have several negative consequences for your reaction:

  • Reduced Yield: As the active SF5Cl reagent degrades, its effective concentration decreases, leading to lower product yields.

  • Side Reactions: SF4 is itself a reactive fluorinating agent and can lead to undesired side products, complicating purification.

  • Inconsistent Results: The variable amount of impurities in older or improperly stored reagents can lead to poor reaction reproducibility.

Impurities such as disulfur decafluoride (S2F10) can also be present from the synthesis of SF5Cl or as a decomposition byproduct and are extremely toxic.[2]

Q4: What are the non-negotiable rules for storing SF5 reagents like SF5Cl?

Proper storage is critical to maintaining the integrity of your SF5 reagents. The core principles are to control the environment to minimize thermal and chemical degradation.

  • Temperature Control: Store reagents in a cool, dry, and well-ventilated area.[5][6] Always keep them away from direct sunlight, heat sources, and other sources of ignition.[5] For highly sensitive reagents like SF5Cl, refrigeration is often recommended, but always consult the supplier's Safety Data Sheet (SDS).

  • Inert Environment: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture or oxygen.

  • Material Compatibility: Ensure storage containers are made of compatible materials. Fluorinated compounds can be corrosive, so avoid materials that are easily attacked.[8][9]

  • Segregation: Keep SF5 reagents away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[6][9]

Part 2: Troubleshooting Guides for Experimental Success

This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving SF5 reagents.

Scenario 1: Low or No Product Yield

You've run your SF5 addition reaction, and the NMR or LC-MS analysis shows a low yield of your desired product or none at all.

  • Causality: The most common culprit for a failed SF5 reaction is a degraded reagent. If the SF5Cl has decomposed, the concentration of the active SF5 radical-generating species is too low to drive the reaction to completion.[2]

  • Troubleshooting Protocol:

    • Visual Inspection: Check the reagent cylinder or container. Are there any signs of corrosion or discoloration? While not definitive, this can be an initial indicator.

    • Analytical Verification (Advanced): If you have the capability, you can carefully take a sample for ¹⁹F NMR analysis. The spectrum of pure SF5Cl should show a characteristic AB4 pattern. The presence of a singlet corresponding to SF4 or other unexpected peaks is a clear sign of decomposition.

    • Solution:

      • Primary Recommendation: Discard the old reagent following appropriate safety protocols and purchase a fresh batch from a reputable supplier. This is the most reliable way to ensure success.

      • Purification (Expert Users Only): For gaseous reagents like SF5Cl, fractional condensation can be used for purification, but this is a hazardous procedure that should only be attempted by experienced chemists with appropriate equipment.

  • Causality: Many SF5Cl reactions rely on a radical initiator to generate the SF5• radical.[2] Common initiators like triethylborane (Et3B) are pyrophoric and highly sensitive to oxygen.[2] If the initiator has degraded or if it is quenched by atmospheric oxygen, the reaction will not initiate effectively.

  • Troubleshooting Protocol:

    • Check Initiator Quality: Was the Et3B fresh? Was it handled under strict anhydrous and oxygen-free conditions?

    • Review Your Procedure: Did you effectively degas your solvent and reaction mixture before adding the initiator? Was the reaction performed under a positive pressure of an inert gas like argon?

    • Optimize Initiator/Temperature: Some air-stable amine-borane complexes can be used as alternatives to Et3B, but their initiation efficiency can be temperature-dependent.[2] You may need to optimize the reaction temperature to achieve good yields with these initiators.[2] For Et3B, reactions are often run at low temperatures (e.g., -30 °C).[2]

Scenario 2: Formation of Unexpected Side Products

Your reaction worked, but it's messy. You have multiple spots on your TLC plate and a complex NMR spectrum.

  • Causality: The choice of solvent can significantly impact the outcome of the reaction. While many common organic solvents are compatible with SF5Cl, some can either inhibit the reaction or participate in side reactions.[2] For instance, coordinating solvents like THF can sometimes initiate radical addition without an external initiator, potentially through the formation of peroxides.[2][10]

  • Troubleshooting Protocol:

    • Consult Compatibility Data: A systematic evaluation of SF5Cl compatibility in various solvents has been performed.[11] Non-polar solvents like n-hexane are often effective for radical additions.[2]

    • Solvent Screening: If you suspect a solvent issue, perform a small-scale screen with a few different solvent options.

    • Ensure Solvent Purity: Always use dry, freshly distilled, or high-purity anhydrous solvents to avoid side reactions with water or other impurities.

A logical approach is key to solving experimental problems. The following flowchart outlines a systematic process for troubleshooting a failed SF5 reaction.

G start Low/No Product Yield in SF5 Reaction check_reagent 1. Assess Reagent Quality start->check_reagent reagent_decomposed Decomposition Suspected? check_reagent->reagent_decomposed purchase_new Action: Purchase Fresh Reagent reagent_decomposed->purchase_new Yes check_initiator 2. Evaluate Radical Initiation reagent_decomposed->check_initiator No success Problem Solved purchase_new->success initiator_issue Initiator Handled Correctly? check_initiator->initiator_issue improve_handling Action: Improve Inert Atmosphere Technique (Degas solvent, use fresh initiator) initiator_issue->improve_handling No check_conditions 3. Review Reaction Conditions initiator_issue->check_conditions Yes improve_handling->success temp_issue Temperature Optimal? check_conditions->temp_issue optimize_temp Action: Optimize Temperature (e.g., lower for Et3B, screen for others) temp_issue->optimize_temp No solvent_issue Solvent Compatible? temp_issue->solvent_issue Yes optimize_temp->success change_solvent Action: Switch to a Recommended Solvent (e.g., n-hexane) solvent_issue->change_solvent No solvent_issue->success Yes change_solvent->success

Caption: A systematic workflow for troubleshooting failed SF5 reactions.

Part 3: Key Experimental Protocols

Adherence to strict protocols is essential for safety and success in SF5 chemistry.

Protocol 3.1: General Handling and Storage of SF5 Reagents

This protocol provides a baseline for safely managing SF5 reagents in a laboratory setting.

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment covering the specific hazards of the SF5 reagent and any other chemicals involved.[6]

  • Engineering Controls: All manipulations of SF5 reagents, especially volatile ones like SF5Cl, must be performed in a certified chemical fume hood. For highly sensitive or toxic reagents, a glove box with an inert atmosphere is recommended.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[6]

    • Hand Protection: Use gloves rated for the specific chemicals and solvents being handled. Double-gloving is recommended.[6]

    • Body Protection: A flame-resistant lab coat is mandatory.[6]

  • Dispensing: For gaseous reagents like SF5Cl, use a dedicated lecture bottle regulator made of compatible materials. Never heat the cylinder. For solid or liquid reagents, transfer them under a stream of inert gas (e.g., argon).

  • Storage:

    • Store in a designated, clearly labeled area that is cool, dry, and well-ventilated.[5][6]

    • Ensure containers are tightly sealed and check for leaks regularly.

    • Follow all segregation guidelines to keep away from incompatible materials.[6][9]

  • Disposal: Dispose of unused or decomposed reagents and contaminated materials as hazardous waste, following all institutional and local regulations.

Visualizing SF5Cl Decomposition

Understanding the decomposition pathway helps to appreciate the importance of proper handling.

G SF5Cl SF5Cl (Sulfur Chloride Pentafluoride) Radical SF5• + Cl• (Radical Intermediates) SF5Cl->Radical Δ (Heat) or hν Products SF4 + Cl2 (Decomposition Products) Radical->Products Recombination/ Further reactions

Caption: Thermal or photochemical decomposition pathway of SF5Cl.

References

  • SF5 thermal decomposition G changes with temperature. ResearchGate. Available from: [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. Available from: [Link]

  • Decomposition mechanism of the C5-PFK/CO2 gas mixture as an alternative gas for SF6. RSC Advances. Available from: [Link]

  • Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. MATEC Web of Conferences. Available from: [Link]

  • Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. ResearchGate. Available from: [Link]

  • The rate constants of reactions SF5 + C → IM5 → TS15 → SF4 + CF,... ResearchGate. Available from: [Link]

  • Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. Available from: [Link]

  • Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. Available from: [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available from: [Link]

  • why is it so hard to react in sf5? :: Street Fighter V General Discussions. Steam Community. Available from: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available from: [Link]

  • How to Handle and Store Furfural. Eagle Manufacturing. Available from: [Link]

  • How Do Stabilizers Function?. YouTube. Available from: [Link]

  • Hone Your Reactions to Up Your Game in Street Fighter 5. YouTube. Available from: [Link]

  • Phosphonium SF5 Salts Derived from Sulfur Hexafluoride as Deoxyfluorination Reagents. ResearchGate. Available from: [Link]

  • Synthesis of (S)-para-SF5 derivatives 16a–g. Reagents and conditions:... ResearchGate. Available from: [Link]

  • Handling & storage of hydrofluoric acid (HF). Asecos. Available from: [Link]

  • why is it so hard to react in sf5? :: Street Fighter V Общие обсуждения. Steam Community. Available from: [Link]

  • Stabilizer solution reagent - StabilCoat™. MedicalExpo. Available from: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available from: [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Organic Chemistry Portal. Available from: [Link]

  • Recent advances in the chemistry and the application of SF5-compounds. CoLab. Available from: [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. Available from: [Link]

  • How Should Hydrofluoric Acid Be Stored?. YouTube. Available from: [Link]

  • Surmodics™ IVD's Protein Stabilizers. Surmodics IVD. Available from: [Link]

  • First Descendant - What are Advanced Shape Stabilizers & How to Farm Them?. YouTube. Available from: [Link]

  • Street Fighter 5's biggest problem. YouTube. Available from: [Link]

  • SFV - The Worst New V-Triggers! How Can They Be Fixed? Street Fighter 5 Arcade Edition. YouTube. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Analysis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, a compound of significant interest due to the unique properties conferred by the pentafluorosulfur (SF₅) group. In drug discovery and materials science, the SF₅ group is recognized for its strong electron-withdrawing nature, high metabolic stability, and steric bulk, often surpassing the more common trifluoromethyl (CF₃) group.[1] This guide will compare its ¹⁹F NMR spectral features with other relevant fluorinated benzyl bromides, offering experimental insights and data to aid in structural elucidation and quality control.

Fluorine-19 NMR is an exceptionally powerful analytical technique for characterizing organofluorine compounds.[2] Its advantages include the 100% natural abundance of the ¹⁹F nucleus, a high gyromagnetic ratio that provides excellent sensitivity (approximately 83% that of ¹H), and a wide chemical shift range that minimizes signal overlap and enhances spectral resolution.[2][3][4] These features make ¹⁹F NMR indispensable for unambiguously identifying and quantifying fluorine-containing molecules.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. The following steps outline a validated methodology for acquiring the ¹⁹F NMR spectrum of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Causality: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3] An internal standard (e.g., CFCl₃ or a compound with a known, well-separated signal) can be added for precise chemical shift referencing, though modern spectrometers can reference internally.

  • Instrumentation and Setup:

    • Utilize a multinuclear NMR spectrometer (e.g., 400 MHz ¹H frequency) equipped with a probe that can be tuned to the ¹⁹F frequency (approximately 376 MHz on a 400 MHz instrument).

    • Ensure the instrument is properly locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Set the spectrometer to acquire a ¹⁹F NMR spectrum.

    • Apply a standard one-pulse experiment, often with proton decoupling (¹H-decoupled) to simplify the spectrum by removing couplings between fluorine and hydrogen nuclei.[2][5]

    • Key Parameters:

      • Spectral Width: Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals, from the aromatic region to the SF₅ group, are captured.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei, which is crucial for accurate integration and quantitative analysis.[5]

      • Number of Scans: Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Reference the spectrum. If no internal standard was used, the solvent's residual signal (if it contains fluorine) or an external reference can be used. The primary reference standard for ¹⁹F NMR is CFCl₃, set to 0 ppm.[6][7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Compound in CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample & Lock prep2->acq1 acq2 Tune Probe to ¹⁹F Frequency acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Data (FID) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Assign Signals proc3->an1 an2 Analyze Multiplicity & J-Coupling an1->an2

Caption: Workflow for ¹⁹F NMR analysis.

Spectral Analysis: Decoding the ¹⁹F NMR of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

The ¹⁹F NMR spectrum of this molecule is highly characteristic, displaying two distinct sets of signals corresponding to the aromatic fluorine and the SF₅ group.

  • Pentafluorosulfur (SF₅) Group: The SF₅ group presents a classic AX₄ spin system, where the single apical fluorine (Fₐ, labeled 'A') is chemically distinct from the four equatorial fluorines (Fₑ, labeled 'X').[4]

    • Apical Fluorine (Fₐ): This signal appears as a quintet due to its coupling to the four equivalent equatorial fluorines. Its chemical shift is typically found further downfield.

    • Equatorial Fluorines (Fₑ): These four equivalent fluorines appear as a doublet due to their coupling with the single apical fluorine.

    • The coupling constant between the apical and equatorial fluorines (JFₐ-Fₑ) is typically large, around 145-155 Hz.[8]

  • Aromatic Fluorine (Ar-F): The chemical shift of the single fluorine on the aromatic ring is highly sensitive to the electronic environment. The potent electron-withdrawing effects of the meta-positioned SF₅ group and the benzyl bromide moiety will deshield this nucleus, shifting its signal downfield.[3] Its multiplicity will be complex, appearing as a triplet of quintets due to coupling with the two ortho protons, the two meta protons (in a ¹H-coupled spectrum), and a long-range, through-space coupling to the four equatorial fluorines of the SF₅ group.

Spin-Spin Coupling Network

Caption: Key spin-spin couplings in the molecule.

Performance Comparison: 3-Fluoro-5-(SF₅)benzyl bromide vs. Alternatives

To fully appreciate the diagnostic power of the ¹⁹F NMR spectrum, it is instructive to compare it with simpler and alternative fluorinated benzyl bromides.

Feature3-Fluoro-5-(pentafluorosulfur)benzyl bromide 4-Fluorobenzyl bromide 3,5-Bis(trifluoromethyl)benzyl bromide
Structure
Expected Signals Three distinct signals: Ar-F, SF₅ (Fₐ), SF₅ (Fₑ)One signal: Ar-FOne signal: CF₃
Approx. δ (ppm) Ar-F: ~-105 to -115SF₅ (Fₐ): ~+85SF₅ (Fₑ): ~+63[8]Ar-F: ~-115 to -120CF₃: ~-63[7]
Expected Multiplicity Ar-F: Triplet of quintetsSF₅ (Fₐ): QuintetSF₅ (Fₑ): DoubletTriplet of tripletsSinglet
Key J-Coupling (Hz) JFₐ-Fₑ ≈ 150 Hz⁵JArF-Fₑ (through-space) ≈ 2-5 HzJH-F couplings onlyN/A (in ¹H-decoupled spectrum)
Diagnostic Power Very High. Unique AX₄ pattern of SF₅ is unmistakable. Ar-F shift and coupling provide clear positional information.Moderate. Single signal requires comparison with standards for unambiguous identification.High. The single, sharp CF₃ signal is characteristic, but lacks the rich coupling information of the SF₅ group.
Discussion of Comparative Data
  • Chemical Shift: The presence of strongly electron-withdrawing groups dramatically influences the chemical shifts. The SF₅ group in 3-Fluoro-5-(pentafluorosulfur)benzyl bromide causes a significant downfield shift of the aromatic fluorine compared to a less substituted analogue like 4-Fluorobenzyl bromide . Similarly, the two CF₃ groups in 3,5-Bis(trifluoromethyl)benzyl bromide result in a characteristic chemical shift around -63 ppm.[7]

  • Spectral Complexity and Information: The spectrum of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is the most information-rich. The distinct signals for the apical and equatorial fluorines of the SF₅ group, along with their characteristic quintet and doublet multiplicities and large coupling constant, serve as a definitive fingerprint for this moiety. This is a significant advantage over the simple singlet observed for the two equivalent CF₃ groups in 3,5-Bis(trifluoromethyl)benzyl bromide .

  • Structural Elucidation: For an unknown sample, the ¹⁹F NMR spectrum of the SF₅-containing compound allows for near-complete structural assignment without requiring other analytical data. The combination of the Ar-F signal and the AX₄ pattern confirms the presence and relative positions of both fluorinated substituents. In contrast, while the signal for 4-Fluorobenzyl bromide confirms the presence of an Ar-F group, it does not, on its own, define its position on the ring.

Conclusion

The ¹⁹F NMR analysis of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide provides a wealth of structural information that is both precise and unambiguous. The characteristic AX₄ spin system of the pentafluorosulfur group, with its distinct chemical shifts and large coupling constant, serves as a powerful diagnostic tool that is superior to the simpler signals observed in other fluorinated analogues like those containing CF₃ groups. By following a rigorous experimental protocol, researchers can leverage the high sensitivity and resolution of ¹⁹F NMR to confidently characterize these complex molecules, facilitating their application in advanced pharmaceutical and material science research.

References

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Available at: [Link]

  • Kato, K., et al. (2014). New Frontiers and Developing Applications in 19F NMR. NIH Public Access. Available at: [Link]

  • Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Dr. Anil Kumar. (2022). F -19 NMR Spectroscopy. YouTube. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Clemson University. (n.d.). The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Clemson OPEN. Available at: [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. NIH Public Access. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • PubMed. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Available at: [Link]

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The Rising Challenger: A Comparative Guide to SF₅ and CF₃ Groups in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, the strategic placement of chemical groups can dictate the success or failure of a therapeutic candidate. For decades, the trifluoromethyl (CF₃) group has been a reigning king, a reliable tool for medicinal chemists to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, a formidable challenger has emerged from the ranks of organofluorine chemistry: the pentafluorosulfanyl (SF₅) group. Often dubbed a "super trifluoromethyl group," the SF₅ moiety presents a unique and compelling profile of properties that warrants a head-to-head comparison for any serious drug development professional.[4]

This guide provides an in-depth, evidence-based comparison of the SF₅ and CF₃ groups, moving beyond mere descriptions to explain the why behind their effects on molecular properties. We will dissect their electronic and steric characteristics, delve into their impact on crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, and provide standardized protocols for their experimental evaluation.

At a Glance: Key Physicochemical and Biological Property Comparison

PropertyTrifluoromethyl (CF₃)Pentafluorosulfanyl (SF₅)Rationale & Implication for Drug Design
Electronic Effect Strongly electron-withdrawingMore strongly electron-withdrawingThe superior electron-withdrawing nature of SF₅ can significantly modulate the pKa of nearby functionalities, impacting ionization state and receptor interactions.[5][6]
Lipophilicity (LogP) Increases lipophilicitySignificantly increases lipophilicityThe greater lipophilicity of the SF₅ group can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility if not carefully balanced.[5][7]
Steric Bulk Conical shape, comparable to an isopropyl groupOctahedral shape, comparable to a tert-butyl groupThe larger steric profile of SF₅ can be leveraged to probe larger binding pockets, create specific steric hindrances to prevent metabolism, or induce a desired molecular conformation.[5][7]
Metabolic Stability Generally highExceptionally highThe robust S-F bonds and the steric shielding provided by the five fluorine atoms make the SF₅ group highly resistant to metabolic degradation, often leading to a longer half-life.
Dipole Moment SignificantProfoundThe strong dipole of the SF₅ group can influence long-range electrostatic interactions with the target protein and impact crystal packing.[5]
Solubility Can decrease aqueous solubilityTends to decrease aqueous solubility more than CF₃The increased lipophilicity of both groups necessitates careful consideration of the overall molecular scaffold to maintain adequate solubility for oral bioavailability.[3]

Delving Deeper: A Mechanistic Showdown

The decision to incorporate a CF₃ or an SF₅ group into a drug candidate is a nuanced one, driven by the specific therapeutic target and desired pharmacokinetic profile. Understanding the fundamental differences between these two groups is paramount to making an informed choice.

Electronic Landscape: Beyond Simple Induction

Both the CF₃ and SF₅ groups exert a powerful electron-withdrawing effect through induction, a consequence of the high electronegativity of the fluorine atoms. However, the SF₅ group is demonstrably more electron-withdrawing.[5][6] This is quantified by their respective Hammett constants (σ), which are a measure of the electronic influence of a substituent on a benzene ring.

  • CF₃: σₚ ≈ 0.54

  • SF₅: σₚ ≈ 0.68

This heightened electron-withdrawing capacity of the SF₅ group can have profound implications for a drug molecule's acidity or basicity (pKa). For instance, attaching an SF₅ group to an aromatic amine will render it significantly less basic than its CF₃ counterpart. This modulation of pKa can be critical for optimizing interactions with a target receptor, as the ionization state of a drug at physiological pH (around 7.4) dictates its charge and, consequently, its ability to form key ionic bonds or hydrogen bonds.

Lipophilicity and Permeability: A Balancing Act

A drug's ability to traverse cellular membranes is intrinsically linked to its lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. Both CF₃ and SF₅ groups increase a molecule's lipophilicity, favoring partitioning into lipidic environments.[1]

The SF₅ group, however, imparts a significantly greater lipophilic character than the CF₃ group.[5][7] This "super lipophilicity" can be a double-edged sword. On one hand, it can enhance passive diffusion across the gut wall and the blood-brain barrier. On the other, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in adipose tissue, all of which can negatively impact bioavailability and lead to off-target effects.

The choice between CF₃ and SF₅, therefore, becomes a strategic decision in fine-tuning the overall lipophilicity of the drug candidate to achieve the optimal balance between membrane permeability and aqueous solubility.

Steric Profile and Conformational Control

The three-dimensional shape and size of a substituent play a crucial role in its interaction with the binding pocket of a target protein. The CF₃ group is roughly isosteric with an isopropyl group, presenting a conical shape. In contrast, the SF₅ group is significantly larger, with an octahedral geometry that is often compared to a tert-butyl group.[4][5]

This greater steric bulk of the SF₅ group can be exploited in several ways:

  • Exploring Larger Pockets: For targets with spacious binding sites, the SF₅ group can fill unoccupied space, leading to enhanced van der Waals interactions and increased binding affinity.

  • Metabolic Shielding: The sheer size of the SF₅ group can act as a steric shield, preventing metabolic enzymes from accessing and modifying nearby susceptible functional groups.

  • Conformational Restriction: The rotational barrier around the bond connecting the SF₅ group to the core scaffold is higher than that for the CF₃ group.[5] This can lock the molecule into a more rigid, bioactive conformation, reducing the entropic penalty upon binding to the target.

Metabolic Stability: The "Teflon" Effect

One of the primary reasons for incorporating fluorinated groups into drug candidates is to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 enzymes. The sulfur-fluorine bonds in the SF₅ group are similarly robust.[8][9]

The SF₅ group often confers superior metabolic stability compared to the CF₃ group.[10] This is attributed to both its inherent chemical inertness and its significant steric hindrance, which further protects the rest of the molecule from enzymatic attack. This enhanced stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing.

Experimental Workflows: Quantifying the Impact

Theoretical understanding must be underpinned by robust experimental data. Below are standardized protocols for determining the key physicochemical properties discussed.

Workflow for Physicochemical Property Determination

G cluster_0 Compound Synthesis & Purification cluster_1 Property Determination cluster_2 Data Analysis Synth Synthesize CF3 and SF5 Analogs Purify Purify by Chromatography (e.g., HPLC) Synth->Purify Confirm Confirm Structure (NMR, MS) Purify->Confirm LogP Determine LogP (Shake-Flask or HPLC) Confirm->LogP pKa Determine pKa (Potentiometric Titration or UV-Vis) Confirm->pKa Sol Measure Aqueous Solubility (e.g., Nephelometry) Confirm->Sol Compare Compare Physicochemical Data LogP->Compare pKa->Compare Sol->Compare SAR Establish Structure-Activity Relationship Compare->SAR

Caption: Workflow for the synthesis and comparative evaluation of physicochemical properties of SF₅ and CF₃ analogs.

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[11][12]

Materials:

  • Test compounds (SF₅ and CF₃ analogs)

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the aqueous buffer and an equal volume of n-octanol.

  • Spiking: Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to achieve complete separation of the two phases.

  • Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated HPLC-UV method.[13]

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in aqueous phase] The LogP is the base-10 logarithm of P.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[14]

Materials:

  • Test compounds (SF₅ and CF₃ analogs)

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound (with known metabolic lability, e.g., verapamil)

  • Acetonitrile (containing an internal standard for analytical quenching)

  • 96-well plates

  • Incubator with shaker (set to 37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound in buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and buffer. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Immediately add the test compound to the wells.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing the internal standard.[15] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

  • Half-Life Calculation: Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k A longer half-life indicates greater metabolic stability.

Logical Framework for Choosing Between SF₅ and CF₃

G start Project Goal: Modulate Physicochemical and ADME Properties lipophilicity_check Is a significant increase in lipophilicity desired? start->lipophilicity_check metabolism_check Is blocking a key metabolic site a primary concern? lipophilicity_check->metabolism_check No steric_check Is there a need for significant steric bulk? lipophilicity_check->steric_check Yes pka_check Is strong modulation of pKa required? metabolism_check->pka_check No choose_sf5 Consider SF5 Group metabolism_check->choose_sf5 Yes steric_check->pka_check No steric_check->choose_sf5 Yes pka_check->choose_sf5 Yes choose_cf3 Consider CF3 Group pka_check->choose_cf3 No evaluate_both Evaluate both SF5 and CF3 analogs empirically choose_sf5->evaluate_both choose_cf3->evaluate_both

Caption: A decision-making framework for selecting between SF₅ and CF₃ groups in drug design based on project goals.

Conclusion and Future Perspectives

The trifluoromethyl group remains a cornerstone of medicinal chemistry, with a well-established track record and a vast synthetic toolbox.[1][2][16] However, the pentafluorosulfanyl group is no longer a niche curiosity. It is a powerful and strategic alternative that offers a distinct and, in some cases, superior profile of properties.[4][9] Its exceptional metabolic stability, significant lipophilicity, and unique steric and electronic footprint provide medicinal chemists with a valuable tool to overcome common drug design challenges.

The primary hurdle to the widespread adoption of the SF₅ group has been synthetic accessibility.[10] However, recent advances in synthetic methodologies are rapidly breaking down these barriers, making SF₅-containing building blocks more readily available.[17] As our understanding of the nuanced interplay between the SF₅ group and biological systems grows, we can expect to see this "super trifluoromethyl" group play an increasingly prominent role in the development of the next generation of therapeutics. The prudent drug designer will not view this as an "either/or" choice but will instead see two powerful tools, each with its own unique strengths, to be deployed strategically in the quest for safer and more effective medicines.

References

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • Synthesis of a small‐molecule library with CF3/SF5 groups. ResearchGate. [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews (RSC Publishing). [Link]

  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

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A Comparative Guide to the Synthetic Utility of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of unique functional groups is paramount to achieving desired physicochemical and biological properties. Among these, the pentafluorosulfur (SF₅) group has emerged as a significant motif, often dubbed a "super-trifluoromethyl group" for its potent combination of high electronegativity, metabolic stability, and lipophilicity.[1][2][3] This guide provides a comprehensive framework for benchmarking the synthetic utility of a novel and promising building block: 3-Fluoro-5-(pentafluorosulfur)benzyl bromide .

As this reagent is not yet widely commercially available, this document serves as both an in-depth technical analysis and a practical roadmap for researchers.[2] It outlines the theoretical underpinnings of its reactivity and provides detailed experimental protocols to objectively compare its performance against established benzylating agents. The focus is on empowering researchers to generate robust, comparative data for their specific applications.

Theoretical Framework: Understanding the Reactivity Profile

The synthetic behavior of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide is dictated by the powerful electronic effects of its substituents.

  • The Pentafluorosulfur (SF₅) Group: This is one of the most strongly electron-withdrawing groups known in organic chemistry.[1][4] Its presence significantly depletes electron density from the aromatic ring through a strong inductive effect (-I). This group is known for its exceptional thermal and chemical stability, a trait conferred by the robust S-F bonds.[1][5] Despite its high electronegativity, the SF₅ group can enhance lipophilicity, which is a crucial parameter for membrane permeability in drug candidates.[1]

  • The 3-Fluoro Group: Fluorine, the most electronegative element, also acts as a strong electron-withdrawing group via induction (-I). In the meta-position, its influence is primarily inductive.

  • Combined Influence: With two potent electron-withdrawing groups positioned meta to the bromomethyl group, the benzylic carbon (the electrophilic center) is rendered highly electron-deficient. This heightened electrophilicity is expected to accelerate the rate of nucleophilic substitution (SN2) reactions. However, the extreme electron withdrawal could also destabilize the developing positive charge in the transition state of an SN1-type reaction, making a concerted SN2 pathway more probable for this reagent.[6][7]

The unique properties of the SF₅ group make it an attractive bioisostere for other common functionalities like trifluoromethyl, tert-butyl, or nitro groups.[8]

Caption: Electronic influence of substituents on the benzylic carbon.

Benchmarking Performance: A Comparative Experimental Design

To quantitatively assess the synthetic utility of 3-Fluoro-5-(pentafluorosulfur)benzyl bromide, a direct comparison with a curated set of standard benzylating agents is essential.

Table 1: Proposed Comparator Benzyl Bromides

Compound NameKey FeatureExpected Role in Comparison
Benzyl Bromide UnsubstitutedBaseline for reactivity and product properties.
4-Nitrobenzyl Bromide Strong Electron-Withdrawing GroupClassic example of an activated electrophile.
4-Methoxybenzyl Bromide Strong Electron-Donating GroupRepresents a deactivated electrophile (prone to SN1).
4-Fluorobenzyl Bromide Single Halogen SubstitutionIsolates the effect of a single fluorine atom.
3-F-5-SF₅-benzyl bromide Test Compound Novel reagent with dual electron-withdrawing groups.

The following sections detail three core experimental protocols designed to provide a holistic view of the reagent's performance.

Protocol 1: Comparative Kinetics of N-Benzylation

This experiment aims to quantify the reaction rate of each benzyl bromide with a model nucleophile, providing a direct measure of electrophilicity and steric accessibility. The reaction will be monitored using High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.[9]

Objective: To determine the second-order rate constant (k₂) for the SN2 reaction between various benzyl bromides and a model amine (e.g., morpholine).

Materials:

  • 3-Fluoro-5-(pentafluorosulfur)benzyl bromide and comparator bromides

  • Morpholine (nucleophile)

  • Acetonitrile (ACN) as solvent

  • Internal standard (e.g., naphthalene)

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each benzyl bromide and a 1.0 M solution of morpholine in acetonitrile. Prepare a 0.05 M solution of the internal standard.

  • Reaction Setup: In a thermostatted vial at 25°C, combine 1.0 mL of the morpholine stock solution and 8.0 mL of acetonitrile.

  • Initiation and Sampling: To initiate the reaction, add 1.0 mL of a benzyl bromide stock solution. Start a timer immediately. At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of a solution with the internal standard.

  • HPLC Analysis: Analyze each quenched sample by HPLC to determine the concentration of the remaining benzyl bromide relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the benzyl bromide concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k'). Divide k' by the concentration of morpholine to obtain the second-order rate constant (k₂).

Caption: Experimental workflow for the kinetics study.

Table 2: Data Summary for Kinetic Analysis

Benzylating AgentPseudo-First-Order Rate Constant (k') (s⁻¹)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Benzyl Bromide(Experimental Data)(Experimental Data)
4-Nitrobenzyl Bromide(Experimental Data)(Experimental Data)
4-Methoxybenzyl Bromide(Experimental Data)(Experimental Data)
4-Fluorobenzyl Bromide(Experimental Data)(Experimental Data)
3-F-5-SF₅-benzyl bromide (Experimental Data)(Experimental Data)

Protocol 2: Chemical Stability Assessment of Benzylated Products

A key aspect of synthetic utility is the stability of the introduced moiety. This protocol assesses the stability of the resulting benzylated amine products under acidic, neutral, and basic aqueous conditions, simulating environments they might encounter in biological assays or formulation studies.[10]

Objective: To evaluate the hydrolytic stability of the N-benzylated morpholine derivatives over 24 hours.

Materials:

  • Purified N-benzylated morpholine products from each comparator reaction

  • Buffer solutions: pH 4.0 (acetate), pH 7.4 (phosphate), pH 9.0 (borate)

  • LC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10 µM solutions of each purified N-benzylated product in each of the three buffer solutions.

  • Incubation: Incubate the solutions at 37°C.

  • Time-Point Analysis: At t=0 and t=24 hours, take an aliquot from each solution.

  • LC-MS Analysis: Analyze the aliquots by LC-MS to quantify the percentage of the parent compound remaining.[10] The appearance of new peaks may indicate degradation products.

  • Data Reporting: Report the results as the percentage of the compound remaining after 24 hours at each pH.

Table 3: Data Summary for Chemical Stability Assay

N-Benzylated Morpholine Derivative% Remaining at pH 4.0 (24h)% Remaining at pH 7.4 (24h)% Remaining at pH 9.0 (24h)
N-benzylmorpholine(Experimental Data)(Experimental Data)(Experimental Data)
N-(4-nitrobenzyl)morpholine(Experimental Data)(Experimental-Data)(Experimental Data)
N-(4-methoxybenzyl)morpholine(Experimental Data)(Experimental Data)(Experimental Data)
N-(4-fluorobenzyl)morpholine(Experimental Data)(Experimental Data)(Experimental Data)
N-(3-F-5-SF₅-benzyl)morpholine (Experimental Data)(Experimental Data)(Experimental Data)

Protocol 3: Lipophilicity (LogP) Contribution Measurement

The lipophilicity of a molecule is a critical determinant of its pharmacokinetic properties. This experiment measures the partition coefficient (LogP) of the benzylated products to quantify the contribution of each benzyl group to the overall lipophilicity. The classic shake-flask method is employed.[11][12]

Objective: To determine the octanol-water partition coefficient (LogP) for each N-benzylated morpholine derivative.

Materials:

  • Purified N-benzylated morpholine products

  • n-Octanol (pre-saturated with water)

  • Water (pH 7.4 buffer, pre-saturated with n-octanol)

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

  • Preparation: Create a solution of each N-benzylated product in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Combine 5 mL of the n-octanol solution with 5 mL of the buffered water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely (equilibration may take several hours).[11]

  • Concentration Measurement: Carefully separate the two phases. Measure the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.[13]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Table 4: Data Summary for LogP Determination

N-Benzylated Morpholine DerivativeMeasured LogP
N-benzylmorpholine(Experimental Data)
N-(4-nitrobenzyl)morpholine(Experimental Data)
N-(4-methoxybenzyl)morpholine(Experimental Data)
N-(4-fluorobenzyl)morpholine(Experimental Data)
N-(3-F-5-SF₅-benzyl)morpholine (Experimental Data)
Anticipated Outcomes and Conclusion

Based on the theoretical framework, it is hypothesized that 3-Fluoro-5-(pentafluorosulfur)benzyl bromide will exhibit the following characteristics:

  • High Reactivity: Due to the potent combined electron-withdrawing effects of the SF₅ and fluoro groups, this reagent is expected to show one of the highest reaction rates in the kinetic study, likely surpassing that of 4-nitrobenzyl bromide.

  • Exceptional Stability: The inherent chemical robustness of the SF₅ group and the C-F bond suggests that the resulting 3-F-5-SF₅-benzyl moiety will display excellent stability across a range of pH values.[1]

  • Significant Lipophilicity Contribution: The SF₅ group is known to increase lipophilicity.[1] The measured LogP of the corresponding product is expected to be significantly higher than that of the other halogenated and unsubstituted analogues.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Online] Available at: [Link]

  • Welch, J. T., & Lim, D. S. (2007). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Online] Available at: [Link]

  • Jeon, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Online] Available at: [Link]

  • Al-Aboudi, A. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Online] Available at: [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Online] Available at: [Link]

  • Gable, K. P. (2020). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing. [Online] Available at: [Link]

  • University of Wisconsin-Madison. Solution Kinetics of a SN2 Reaction. [Online] Available at: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Online] Available at: [Link]

  • Senthilkumar, A., et al. (2018). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. [Online] Available at: [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Online] Available at: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Online] Available at: [Link]

  • Boyd, M. J., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters. [Online] Available at: [Link]

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  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Online] Available at: [Link]

  • Wang, Z., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Online] Available at: [Link]

  • ResearchGate. Shake flask lipophilicity determination method. [Online] Available at: [Link]

  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Online] Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Online] Available at: [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Online] Available at: [Link]

  • Shayanfar, A., et al. (2020). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Online] Available at: [Link]

  • de Oliveira, R. B., et al. (2006). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. MDPI. [Online] Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.